molecular formula C10H16Cl2N2 B2509300 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride CAS No. 1909348-27-1

5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride

カタログ番号: B2509300
CAS番号: 1909348-27-1
分子量: 235.15
InChIキー: VQPIICYYNLMJTO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride (CAS 1909348-27-1) is a high-purity chemical compound with the molecular formula C 10 H 16 Cl 2 N 2 and a molecular weight of 235.15 g/mol . This heterocyclic compound features a pyridine scaffold, a structure of significant interest in medicinal chemistry due to its influence on pharmacological activity, water solubility, and its role as a common pharmacophore in many therapeutic agents . The compound is specifically cited in patent literature for its activity on nicotinic acetylcholine receptors (nAChRs) . This mechanism of action makes it a valuable tool for researchers investigating potential treatments for cognitive diseases and neurodegenerative disorders . It is supplied as a solid and is intended for research applications only. This product is not for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

5-methyl-2-pyrrolidin-3-ylpyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-8-2-3-10(12-6-8)9-4-5-11-7-9;;/h2-3,6,9,11H,4-5,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPIICYYNLMJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Presumed Mechanism of Action of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Synthesis of Preclinical Evidence and Mechanistic Insights for Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinic Acetylcholine Receptor Ligand

The pyrrolidine-pyridine scaffold is a cornerstone in the development of selective ligands for nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[1][2][3][4] Compounds bearing this structural motif have shown significant promise in modulating cholinergic signaling, with potential therapeutic applications in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[5] This guide provides an in-depth analysis of the presumed mechanism of action of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride, a novel compound within this class. While direct experimental data for this specific molecule is emerging, its structural similarity to well-characterized analogs, such as A-84543, allows for a robust, evidence-based hypothesis of its molecular interactions and downstream effects.[1][6] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential pharmacological profile.

The Primary Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are pentameric protein complexes that form ion channels in the plasma membrane of neurons and other cell types.[7] The binding of the endogenous neurotransmitter, acetylcholine, or exogenous ligands triggers a conformational change in the receptor, leading to the opening of the channel and the rapid influx of cations, primarily sodium and calcium. This influx results in depolarization of the cell membrane and the initiation of downstream signaling events.

There is a remarkable diversity of nAChR subtypes, arising from the combinatorial assembly of different subunits (α1-α10, β1-β4, γ, δ, ε).[7] This subtype diversity underpins the varied physiological roles of nAChRs and presents a significant opportunity for the development of subtype-selective drugs with improved therapeutic indices and reduced off-target effects. The α4β2 and α7 subtypes are particularly abundant in the brain and are key targets for therapeutic intervention in cognitive and neurological disorders.[5]

Presumed Mechanism of Interaction at the Molecular Level

Based on extensive research on analogous compounds, 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride is presumed to act as a competitive ligand at the acetylcholine binding site of nAChRs.[1] This binding site is located at the interface between an α subunit and its adjacent subunit. The pyridine ring of the compound is expected to interact with the "principal" face of the binding pocket, while the pyrrolidine moiety interacts with the "complementary" face.

The functional consequence of this binding—whether it results in agonism, partial agonism, or antagonism—is highly dependent on the specific nAChR subtype and the precise conformational changes induced by the ligand. For instance, studies on analogs have shown that minor structural modifications can dramatically alter the efficacy of the compound, converting a full agonist into a partial agonist or an antagonist.[1]

Affinity and Subtype Selectivity

The affinity of a ligand for a receptor is a measure of the strength of their interaction, typically quantified by the inhibition constant (Ki). The selectivity of a ligand refers to its ability to bind preferentially to one receptor subtype over others. High subtype selectivity is a desirable property for a therapeutic agent as it can minimize off-target effects.

Research on A-84543 and its analogs has demonstrated that substitutions on both the pyridine and pyrrolidine rings can profoundly influence affinity and selectivity. For example, the introduction of a methyl group, as in 5-Methyl-2-(pyrrolidin-3-yl)pyridine, is a common strategy to modulate these properties.[8] It is hypothesized that the 5-methyl group on the pyridine ring of the title compound may enhance its selectivity for specific nAChR subtypes, a critical aspect to be determined through experimental validation.[6][8]

Downstream Signaling and Physiological Effects

The activation of nAChRs by an agonist ligand like, presumably, 5-Methyl-2-(pyrrolidin-3-yl)pyridine, leads to a cascade of downstream events. The initial influx of cations causes membrane depolarization, which can trigger the firing of action potentials in neurons. The influx of calcium is particularly significant as it acts as a second messenger, activating a variety of intracellular signaling pathways.

A key consequence of nAChR activation in the central nervous system is the modulation of neurotransmitter release.[9] For instance, activation of presynaptic nAChRs can enhance the release of acetylcholine, dopamine, norepinephrine, and other neurotransmitters.[9] This modulation of multiple neurotransmitter systems is thought to underlie the cognitive-enhancing and pro-attentional effects of nAChR agonists.

nAChR Signaling Pathway Figure 1: Presumed Downstream Signaling of 5-Methyl-2-(pyrrolidin-3-yl)pyridine Ligand 5-Methyl-2-(pyrrolidin-3-yl)pyridine nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Induces Conformational Change Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Ca2+ Second Messenger Signaling Cation_Influx->Ca_Signaling Action_Potential Action Potential Firing Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., ACh, DA, NE) Action_Potential->Neurotransmitter_Release Ca_Signaling->Neurotransmitter_Release

Caption: Presumed signaling pathway upon binding of 5-Methyl-2-(pyrrolidin-3-yl)pyridine to nAChRs.

Experimental Protocols for Mechanistic Characterization

To definitively elucidate the mechanism of action of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride, a series of in vitro and in vivo experiments are required. The following protocols describe standard methodologies used in the field.

In Vitro Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of the compound for different nAChR subtypes.

Objective: To quantify the affinity of 5-Methyl-2-(pyrrolidin-3-yl)pyridine for various nAChR subtypes.

Materials:

  • Cell membranes prepared from HEK cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4, α7).

  • Radioligand, such as [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin.

  • Test compound: 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride.

  • Non-specific binding control (e.g., nicotine or a high concentration of the unlabeled test compound).

  • Assay buffer.

  • Scintillation counter or gamma counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Harvest the membranes onto filter mats and wash to remove unbound radioligand.

  • Measure the radioactivity of the filter mats using a scintillation or gamma counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Caption: A streamlined workflow for determining the binding affinity of a test compound.

In Vitro Functional Assays

These assays are used to determine the functional activity (agonist, partial agonist, or antagonist) of the compound at different nAChR subtypes.

Objective: To characterize the functional effects of 5-Methyl-2-(pyrrolidin-3-yl)pyridine on nAChR subtype activity.

Materials:

  • HEK cells stably expressing the nAChR subtype of interest.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Test compound: 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride.

  • Reference agonist (e.g., acetylcholine).

  • Reference antagonist (e.g., mecamylamine).

  • Assay buffer.

  • Fluorescence plate reader.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Load the cells with the calcium indicator dye.

  • Prepare a series of dilutions of the test compound.

  • Add the test compound to the cells and measure the change in fluorescence over time using a fluorescence plate reader.

  • To test for antagonist activity, pre-incubate the cells with the test compound before adding a reference agonist.

  • Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Structure-Activity Relationships (SAR)

The extensive body of research on pyrrolidine-pyridine derivatives has established several key structure-activity relationships that are likely to be relevant to 5-Methyl-2-(pyrrolidin-3-yl)pyridine.

Structural ModificationEffect on Activity/Selectivity
Substitution on the Pyridine Ring Introduction of a hydrophobic or hydrogen-bonding group at the C5 position can significantly increase selectivity for β2-containing nAChRs over β4-containing subtypes.[6]
Stereochemistry of the Pyrrolidine Ring The stereochemistry of the pyrrolidine ring is often critical for high-affinity binding. For many analogs, the (S)-enantiomer is more potent than the (R)-enantiomer.[5][10]
N-Substitution on the Pyrrolidine Ring The presence and nature of a substituent on the pyrrolidine nitrogen can influence both affinity and functional activity.

Conclusion and Future Directions

The precise pharmacological profile of this compound, including its nAChR subtype affinity, selectivity, and functional activity, must be determined through rigorous experimental evaluation using the protocols outlined in this guide. The insights gained from these studies will be critical for assessing the therapeutic potential of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride and for guiding its further development as a potential treatment for neurological and psychiatric disorders.

References

  • Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Wasicak, J. T., ... & Arneric, S. P. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 39(4), 817–825.
  • Bolchi, C., Pallavicini, M., Valoti, E., Gotti, C., Clementi, F., & Fumagalli, L. (2015). Rational design of small, flexible phenyl ethers of (S)-N-methyl-prolinol as selective α4β2 nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 23(15), 4536-4546.
  • Eaton, J. B., Peng, Y., Dang, H., Liu, J., Caldarone, B. J., Lukas, R. J., & Kozikowski, A. P. (2003). Novel Pyridyl Ring C5 Substituted Analogues of Epibatidine and 3-(1-Methyl-2(S)- pyrrolidinylmethoxy)pyridine (A-84543) as Highly Selective Agents for Neuronal Nicotinic Acetylcholine Receptors Containing β2 Subunits. Journal of Medicinal Chemistry, 46(25), 5445–5456.
  • Fels, L., & Gohlke, H. (2021). The twin drug approach for novel nicotinic acetylcholine receptor ligands. European Journal of Medicinal Chemistry, 223, 113644.
  • Gao, Y., Liu, J., & Kozikowski, A. P. (2010). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 53(19), 6973-6985.
  • Hosseini, S. R., Al-Zharani, M., Al-Eissa, M. S., Rudayni, H. A., SurendraKumar, R., & Idhayadhulla, A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245643.
  • Promsri, T., Shank, L., Aunchalee, K., & T-Thienprasert, N. P. (2020). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 25(11), 2634.
  • Li Petri, G., Piras, M., & Carta, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Li Petri, G., Piras, M., & Carta, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Miller, C. H., Follmer, R. L., & Bardo, M. T. (1996). 5-fluoronicotine, noranhydroecgonine, and pyridyl-methylpyrrolidine release acetylcholine and biogenic amines in rat cortex in vivo. Neurochemical Research, 21(11), 1361–1367.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. Scientia Pharmaceutica, 89(4), 54.
  • Editor CSRL. (2018). Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine. Chemical Science Review and Letters, 7(25), 345-350.
  • Green, W. N., & Wanamaker, C. P. (2016). Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors by Selected, Naturally-Occurring Pyridine Alkaloids. Toxins, 8(7), 205.
  • BindingDB. (n.d.). Ki Summary for Nicotinic acetylcholine receptor. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • DrugCentral. (n.d.). 3-1-Methylpyrrolidin-2-Yl-Pyridine. Retrieved from [Link]

  • Asati, V., & Sharma, S. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 14, 3289–3306.
  • PubChem. (n.d.). 2-Methyl-5-(1-pyrrolidin-3-ylethyl)pyridine. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine — Chemical Substance Information. Retrieved from [Link]

Sources

A Toxicological Appraisal of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride: A Guide for Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride is a novel heterocyclic compound with potential applications in pharmaceutical development. As with any new chemical entity (NCE) destined for therapeutic use, a thorough toxicological evaluation is paramount to ensure human safety and to meet regulatory requirements for progressing through the drug development pipeline. This in-depth technical guide provides a comprehensive framework for the toxicological assessment of this compound, designed for researchers, scientists, and drug development professionals. In the absence of publicly available toxicological data for this specific molecule, this guide will focus on the essential battery of tests required to establish a foundational safety profile, explaining the causality behind experimental choices and providing detailed, field-proven methodologies.

The core of this guide is built upon internationally recognized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD), which ensure data quality and regulatory acceptance. We will delve into the critical toxicological endpoints that must be evaluated: acute systemic toxicity, genotoxicity, and dermal toxicity (irritation and sensitization). For each endpoint, this guide will present the scientific rationale for the selected assay, a step-by-step protocol, and guidance on the interpretation of results.

Strategic Approach to Toxicological Evaluation

The initial safety assessment of a novel compound like 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride follows a tiered approach. This strategy begins with in vitro assays to identify potential hazards at the cellular and molecular level, which helps to minimize the use of animal testing in accordance with the 3Rs principle (Replacement, Reduction, and Refinement). Positive findings in in vitro studies may trigger further investigation, while negative results can provide a degree of confidence in the compound's safety profile. Following the initial in vitro screening, targeted in vivo studies are conducted to understand the compound's effects in a whole-organism system.

Figure 1: A tiered workflow for the toxicological assessment of a novel compound.

Part 1: Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can induce genetic mutations or chromosomal damage, which are often linked to carcinogenicity. The bacterial reverse mutation assay, commonly known as the Ames test, is the initial screening test for gene mutations.[1][2]

The Ames Test (OECD 471)

Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[1][2] The assay determines if the test compound can cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow and form colonies on a histidine-free medium.[1] The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that may become genotoxic after being metabolized.[3]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection and Culture: Utilize at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, and TA1538) to detect different types of mutations. Grow the bacterial strains overnight in a nutrient broth.

  • Metabolic Activation (S9 Mix): Prepare the S9 mix containing the S9 fraction and necessary cofactors (e.g., NADP+, glucose-6-phosphate).

  • Test Compound Preparation: Dissolve 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride in a suitable solvent (e.g., water or DMSO) to create a concentration range. A preliminary cytotoxicity assay is recommended to determine the appropriate concentration range.

  • Plate Incorporation:

    • To a test tube containing molten top agar at 45°C, add the bacterial culture, the test compound solution, and either the S9 mix or a control buffer.

    • Quickly vortex the mixture and pour it onto a minimal glucose agar plate.

    • Allow the top agar to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

Parameter Description
Test SystemSalmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538)
Metabolic ActivationWith and without rat liver S9 fraction
Exposure Duration48-72 hours of incubation
EndpointNumber of revertant colonies
Positive ResultDose-dependent increase in revertant colonies (typically ≥ 2-fold over background)
Table 1: Key parameters of the Ames test.

Part 2: Dermal Toxicity Assessment

Dermal toxicity testing is essential to evaluate the potential of a compound to cause local skin reactions upon contact. This includes both irritation and sensitization (allergic contact dermatitis).

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

Principle: This in vitro test uses a three-dimensional reconstructed human epidermis (RhE) model that mimics the upper layers of human skin.[4][5][6] The test compound is applied topically to the RhE tissue. Skin irritation potential is determined by measuring the subsequent cytotoxicity, typically through a cell viability assay (MTT assay).[6][7][8] A significant reduction in cell viability indicates that the compound is an irritant.[6]

Experimental Protocol: RhE Skin Irritation Test

  • RhE Tissue Preparation: Receive and precondition the RhE tissues according to the manufacturer's instructions.

  • Test Compound Application: Apply a defined amount of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride (as a liquid or solid) directly to the surface of the RhE tissue.

  • Exposure and Incubation: Expose the tissues to the test compound for a specified period (e.g., 60 minutes) at 37°C.

  • Washing: After exposure, thoroughly wash the tissues to remove the test compound.

  • MTT Assay:

    • Transfer the tissues to a fresh medium containing MTT.

    • Incubate for a period (e.g., 3 hours) to allow viable cells to convert MTT into formazan.

    • Extract the formazan from the tissues using a solvent (e.g., isopropanol).

    • Measure the absorbance of the formazan solution using a spectrophotometer.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A mean cell viability of ≤ 50% classifies the compound as a skin irritant.[6]

Parameter Description
Test SystemReconstructed Human Epidermis (RhE) model
ApplicationTopical
Exposure DurationTypically 60 minutes
EndpointCell viability (MTT assay)
ClassificationIrritant if mean cell viability ≤ 50%
Table 2: Key parameters of the in vitro skin irritation test.
Skin Sensitization: Murine Local Lymph Node Assay (LLNA) (OECD 429)

Principle: The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical.[9] It is based on the principle that sensitizing chemicals induce the proliferation of lymphocytes in the lymph nodes draining the site of application.[9][10] The assay measures this proliferation as an indication of a sensitization response.[9]

Experimental Protocol: LLNA

  • Animal Selection: Use a sufficient number of female mice (e.g., CBA/J strain), typically 4-5 per group.

  • Test Compound Preparation and Application: Prepare a series of concentrations of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride in a suitable vehicle. Apply the test compound solution to the dorsum of each ear for three consecutive days.

  • Thymidine Injection: On day 5, inject a solution of ³H-methyl thymidine intravenously.

  • Lymph Node Excision: After a set period (e.g., 5 hours), humanely euthanize the animals and excise the draining auricular lymph nodes.

  • Sample Processing and Measurement: Prepare a single-cell suspension from the lymph nodes and measure the incorporation of ³H-methyl thymidine using a scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI) for each group by dividing the mean disintegrations per minute (DPM) per mouse in the test group by the mean DPM per mouse in the vehicle control group. An SI of ≥ 3 is considered a positive result for skin sensitization.[9]

Figure 2: Workflow for the Murine Local Lymph Node Assay (LLNA).

Part 3: Acute Systemic Toxicity

Acute oral toxicity studies are performed to determine the short-term adverse effects of a substance following a single oral dose.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Principle: The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to classify a substance into one of the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals categories for acute toxicity.[11][12][13] The method uses defined starting doses and proceeds based on the observed mortality or morbidity.

Experimental Protocol: Acute Toxic Class Method

  • Animal Selection and Preparation: Use a small group of rats (typically 3) of a single sex (usually females) for the starting dose. Animals should be fasted prior to dosing.

  • Dose Administration: Administer a single oral dose of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride using a gavage needle. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information about the substance's toxicity.

  • Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days for signs of toxicity and mortality. Record body weights at regular intervals.

  • Stepwise Procedure:

    • If mortality is observed at the starting dose, the test is repeated at a lower dose level.

    • If no mortality is observed, the test is repeated at a higher dose level.

    • The test is stopped when a dose that causes mortality or no adverse effects is identified, allowing for classification.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

GHS Category Oral LD50 (mg/kg)
1≤ 5
2> 5 and ≤ 50
3> 50 and ≤ 300
4> 300 and ≤ 2000
5 (or unclassified)> 2000 and ≤ 5000
Table 3: GHS categories for acute oral toxicity.

Considerations for Structurally Related Compounds

Conclusion

The toxicological assessment of a novel compound such as 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride is a critical and regulated process in drug development. This guide provides a foundational framework for conducting this evaluation, focusing on key toxicological endpoints: genotoxicity, dermal toxicity, and acute systemic toxicity. By following the detailed protocols based on internationally accepted OECD guidelines, researchers can generate the necessary data to make informed decisions about the safety of their compound and to meet the stringent requirements of regulatory agencies. The principles of scientific integrity, animal welfare, and a tiered, logical approach to testing are central to this process, ensuring a comprehensive and ethical safety assessment.

References

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Retrieved from [Link]

  • Ames test. In Wikipedia. Retrieved from [Link]

  • OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
  • In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. In RE-Place. Retrieved from [Link]

  • Skin irritation: OECD TG 439. In SenzaGen. Retrieved from [Link]

  • The Ames Test.
  • Skin Irritation Test (SIT, OECD 439). In IIVS.org. Retrieved from [Link]

  • OECD 439: In Vitro Skin Irritation (RHE Test Method). (2024, May 18). In Nucro-Technics. Retrieved from [Link]

  • Local lymph node assay. In Wikipedia. Retrieved from [Link]

  • Ames Test - Scientific background. In Xenometrix. Retrieved from [Link]

  • ICCVAM-Recommended Test Method Protocol Updated Protocol for the Murine Local Lymph Node Assay. In National Toxicology Program. Retrieved from [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-136.
  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol, 8(6), e2779.
  • OECD Guideline For Acute oral toxicity (TG 423). In Slideshare. Retrieved from [Link]

  • Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism. In springermedizin.de. Retrieved from [Link]

  • Safety Tests for Pharmaceutical Products. In Mérieux NutriSciences. Retrieved from [Link]

  • ICCVAM-Recommended Test Method Protocol: The Murine Local Lymph Node Assay: DA. In National Toxicology Program. Retrieved from [Link]

  • Use of the Local Lymph Node Assay and Reduced Dose Protocol for LLNA in Assessing Pesticide Products. (2025, September 3). In US EPA. Retrieved from [Link]

  • Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. (2018, February 11). In ChemSafetyPro.COM. Retrieved from [Link]

  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. (2023). ACS Omega, 8(40), 37471–37479.
  • Safety Assessment of Pharmaceuticals. In ResearchGate. Retrieved from [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. (2015, September 1). In NICNAS. Retrieved from [Link]

  • Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. In ResearchGate. Retrieved from [Link]

  • OECD 423 - Acute Oral Toxicity Study: 6. Describe Details of Study Plan To Justify The Use of Animals. In Scribd. Retrieved from [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). International Journal of Molecular Sciences, 22(21), 11583.
  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). In IVAMI. Retrieved from [Link]

  • Pyridine: an overview of available data on mutagenicity and carcinogenicity. In RIVM. Retrieved from [Link]

  • Pharmaceutical and Safety Profile Evaluation of Novel Selenocompounds with Noteworthy Anticancer Activity. (2022). Molecules, 27(19), 6543.
  • ATSDR Pyridine Tox Profile. In ATSDR. Retrieved from [Link]

  • In Vivo and in Vitro Toxicity Studies. In Biogem. Retrieved from [Link]

  • Potency Values from the Local Lymph Node Assay: Application to Classification, Labelling and Risk Assessment. In ECETOC. Retrieved from [Link]

  • Acute Toxicity Studies | OECD 420 and OECD 423 | pharmacology 6th semester | toxicity studies. (2020, May 22). In YouTube. Retrieved from [Link]

  • Nonclinical Safety Assessment in Drug Development. In Royal Society of Chemistry. Retrieved from [Link]

  • Guidelines for the Testing of Chemicals. In OECD. Retrieved from [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (2020). Foods, 9(11), 1624.
  • Regulatory Update: The IPEC Novel Excipient Safety Evaluation Procedure. (2026, February 11). In Pharmaceutical Technology. Retrieved from [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. In Regulations.gov. Retrieved from [Link]

  • Toxicological endpoints and the OECD test guidelines available for in vivo and invitro methods accepted as OECD test guideline (adapted from Heringa et al., 2020 / RIVM, 2020). In ResearchGate. Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). In Frontiers. Retrieved from [Link]

Sources

Methodological & Application

Application and Experimental Protocol for 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidine-Pyridine Scaffold in Neuroscience Research

The five-membered pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to explore three-dimensional pharmacophore space due to its sp³-hybridized and non-planar nature.[1][2][3][4] When coupled with a pyridine ring, this combination forms a class of compounds with significant interest in drug discovery, particularly for neurological disorders.[4] These structures often serve as key ligands for various receptors and ion channels in the central nervous system (CNS).[1][2] 5-Methyl-2-(pyrrolidin-3-yl)pyridine is a notable member of this class, structurally analogous to compounds investigated for their potent and selective interactions with nicotinic acetylcholine receptors (nAChRs).[5][6][7]

The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel permeable to calcium, is a key therapeutic target for cognitive deficits in conditions like schizophrenia and Alzheimer's disease.[8][9][10] Molecules that can selectively modulate the activity of these receptors are of high value. This document provides a detailed guide for researchers, scientists, and drug development professionals on the handling, characterization, and application of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride, with a focus on an in-vitro protocol to assess its potential as an α7 nAChR agonist.

Physicochemical Properties and Handling

While specific experimental data for 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride is not widely published, its properties can be inferred from its structure and data on closely related analogues.

PropertyValue/InformationSource/Note
Molecular Formula C₁₀H₁₄N₂ · 2HClCalculated
Molecular Weight 235.15 g/mol Calculated
Appearance Likely a white to off-white or beige solidInferred from similar compounds[11][12]
Purity ≥95%Typical for research-grade chemicals[13]
Solubility Soluble in waterThe dihydrochloride salt form enhances aqueous solubility[11]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated place. Protect from moisture.[14][15]

Critical Handling Considerations: Hygroscopicity

As a dihydrochloride salt, this compound is expected to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11][14] Improper handling can lead to:

  • Physical Changes : Caking or clumping of the powder, making accurate weighing difficult.[12][16]

  • Chemical Degradation : Absorbed water can lead to hydrolysis, impacting compound stability and purity.[12][16]

  • Inaccurate Concentrations : Failure to account for absorbed water will lead to errors in solution preparation.[16]

To mitigate these issues, it is imperative to handle the compound in a controlled, low-humidity environment, such as a glovebox or a room with a dehumidifier.[12][14] Always use dry equipment, minimize the time the container is open, and reseal it tightly immediately after use.[14] For long-term storage, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere.[12]

Safety Precautions

Based on safety data sheets for analogous pyridine and pyrrolidine hydrochloride compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE) : Wear protective gloves, a lab coat, and eye/face protection.[17]

  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[17]

  • First Aid :

    • Inhalation : Move the person to fresh air. If they feel unwell, seek medical attention.[17]

    • Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water.[17]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[17]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Seek medical attention.[15]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Experimental Protocol: In Vitro Functional Characterization at the α7 nAChR

This protocol describes a cell-based functional assay using a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium, a hallmark of α7 nAChR activation.[18]

Objective: To determine if 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride acts as an agonist at the human α7 nAChR and to quantify its potency (EC₅₀).

Rationale: The α7 nAChR is a ligand-gated ion channel that is highly permeable to calcium ions. Agonist binding opens the channel, leading to an influx of extracellular calcium. This influx can be detected by a calcium-sensitive fluorescent dye, providing a quantitative measure of receptor activation. The FLIPR system allows for high-throughput screening of compounds by measuring these fluorescence changes in real-time.[18]

Workflow for α7 nAChR Agonist Screening

G Cell_Culture 1. Culture GH4C1 cells expressing h-α7 nAChR Dye_Loading 2. Load cells with calcium-sensitive dye Cell_Culture->Dye_Loading Compound_Prep 3. Prepare serial dilutions of Test Compound & Controls Baseline 4. Measure baseline fluorescence Addition 5. Add compounds to cell plate Baseline->Addition Measurement 6. Measure fluorescence change (calcium influx) Addition->Measurement Normalization 7. Normalize response to positive control Curve_Fit 8. Plot dose-response curve Normalization->Curve_Fit EC50_Calc 9. Calculate EC₅₀ value Curve_Fit->EC50_Calc

Caption: Workflow for α7 nAChR agonist screening using a FLIPR-based calcium assay.

Materials and Reagents
  • Cell Line : GH4C1 cell line stably expressing the human α7 nAChR.[18]

  • Test Compound : 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride.

  • Positive Control : Acetylcholine (ACh) or Nicotine.[18]

  • Antagonist Control : Methyllycaconitine (MLA), a specific α7 nAChR antagonist.[9]

  • Cell Culture Medium : Standard medium appropriate for GH4C1 cells (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and selection antibiotics.

  • Assay Buffer : Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye : Fluo-4 AM or equivalent.

  • Plates : Black-walled, clear-bottom 96-well or 384-well cell culture plates.

  • Instrumentation : Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

Step-by-Step Methodology

Day 1: Cell Plating

  • Harvest logarithmically growing GH4C1-hα7 cells.

  • Determine cell viability and density.

  • Seed the cells into black-walled, clear-bottom microplates at an optimized density (e.g., 50,000 cells/well for a 96-well plate).

  • Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

Day 2: Assay Execution

  • Compound Plate Preparation :

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO or assay buffer).

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM final concentration).

    • Prepare solutions of the positive control (ACh) and antagonist (MLA) in a similar manner.

  • Dye Loading :

    • Prepare the calcium dye loading solution according to the manufacturer's instructions.

    • Aspirate the cell culture medium from the cell plate.

    • Add the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C.

  • FLIPR Assay :

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Program the instrument to first read a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the compounds from the compound plate to the cell plate.

    • Immediately following compound addition, record the fluorescence signal every second for at least 2-3 minutes.

  • Confirmation of Specificity (Antagonist Test) : To confirm that the observed activity is mediated by the α7 nAChR, pre-incubate some wells with a specific antagonist like MLA for 15-30 minutes before adding the test compound. A significant reduction in the fluorescence signal in the presence of the antagonist confirms α7-specific activity.[9]

Data Analysis and Interpretation

  • Data Extraction : Export the raw fluorescence data from the FLIPR software. The response is typically measured as the maximum peak fluorescence intensity or the area under the curve.[18]

  • Normalization : Normalize the data. The response in buffer-only wells represents 0% activity, and the response to a maximal concentration of the positive control (ACh) represents 100% activity.

  • Dose-Response Curve : Plot the normalized response (%) against the logarithm of the test compound's concentration.

  • EC₅₀ Calculation : Fit the data to a four-parameter logistic equation (Hill equation) using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Emax (maximal efficacy).[9]

Interpreting the Results:

  • A compound that produces a concentration-dependent increase in intracellular calcium is identified as an agonist.

  • The EC₅₀ value is a measure of the compound's potency; a lower EC₅₀ indicates higher potency.

  • The Emax value, relative to a full agonist like ACh, indicates whether the compound is a full or partial agonist.

  • Inhibition of the response by MLA confirms that the agonist activity is mediated through the α7 nAChR.[9]

Hypothetical α7 nAChR Signaling

cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular a7_nAChR α7 nAChR (Closed) a7_nAChR_Open α7 nAChR (Open) a7_nAChR->a7_nAChR_Open Conformational Change Ca_int ↑ [Ca²⁺]i a7_nAChR_Open->Ca_int Ligand 5-Methyl-2-(pyrrolidin-3-yl)pyridine Ligand->a7_nAChR Binds Ca_ext Ca²⁺ Ca_ext->a7_nAChR_Open Influx Downstream Downstream Signaling (e.g., ERK1/2 Phosphorylation) Ca_int->Downstream Activates

Caption: Agonist binding to the α7 nAChR induces channel opening and calcium influx.

Conclusion

5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride belongs to a chemical class of significant interest for CNS drug discovery. Its structural similarity to known nAChR ligands makes it a prime candidate for investigation as a modulator of these receptors. Due to its nature as a dihydrochloride salt, careful handling to avoid moisture is paramount for experimental success. The provided FLIPR-based protocol offers a robust and high-throughput method to perform an initial functional characterization of this compound's activity at the α7 nAChR, providing crucial data on its potential as a therapeutic lead.

References

  • Dineley, K. T., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. PubMed. Available at: [Link]

  • Wang, G., et al. (2015). Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B. PubMed. Available at: [Link]

  • NextSDS. (n.d.). 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. ATSDR. Available at: [Link]

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride. Available at: [Link]

  • Wang, G., et al. (2015). Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B. PMC. Available at: [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available at: [Link]

  • Lewis, J. R., et al. (2012). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. PMC. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Gualtieri, F. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. Available at: [Link]

  • MilliporeSigma. (n.d.). 5-Methyl-2-(pyrrolidin-2-yl)pyridine (hydrochloride). MilliporeSigma. Available at: [Link]

  • Di Bari, M., et al. (2025). Effects of Selective α7 Nicotinic Acetylcholine Receptor Stimulation in In Vitro Oligodendrocytes and Putative Implication in Neuroinflammation. AIR Unimi. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Pyridine. OSHA. Available at: [Link]

  • Lewis, J. R., et al. (2012). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via in situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. ACS Publications. Available at: [Link]

  • Ovid. (n.d.). The Therapeutic Potential of α7 Nicotinic.... Ovid. Available at: [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. HepatoChem. Available at: [Link]

  • Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]

  • Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]

  • Hutton, A. T., et al. (2008). Potential Nicotinic Acetylcholine Receptor Ligands from 2,4-Methanoproline Derivatives. ACS Publications. Available at: [Link]

  • Gualtieri, F. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Available at: [Link]

  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]

  • ACS Publications. (n.d.). Pyrrolidine-Containing Polypyridines: New Ligands for Improved Visible Light Absorption by Ruthenium Complexes. Available at: [Link]

  • Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. Available at: [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • NextSDS. (n.d.). 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Abreo, M. A., et al. (1996). Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties. PubMed. Available at: [Link]

  • MilliporeSigma. (n.d.). 2-Methyl-5-(pyrrolidin-2-yl)pyridine. MilliporeSigma. Available at: [Link]

  • Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. Available at: [Link]

  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. Available at: [Link]

  • Lin, N. H., et al. (1997). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed. Available at: [Link]

Sources

Application Notes and In Vivo Protocols for 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo use of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride, a novel nicotinic acetylcholine receptor (nAChR) agonist. This document outlines the foundational principles, experimental design considerations, and detailed protocols for the preclinical evaluation of this compound, with a focus on its potential as a cognitive enhancer.

Introduction: The Rationale for Targeting Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are widely expressed in the central nervous system (CNS).[1][2] They play a critical role in various physiological processes, including learning, memory, and attention.[1][3] The α4β2 and α7 subtypes are particularly abundant in the brain and have been identified as key targets for therapeutic intervention in neurological and psychiatric disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia.[2][4]

5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride belongs to a class of compounds containing pyrrolidine and pyridine scaffolds, which are versatile structures in drug discovery for CNS targets.[5][6][7] As a potential nAChR agonist, its in vivo evaluation is crucial to determine its pharmacokinetic profile, target engagement, efficacy, and safety. These application notes will guide the researcher through a logical progression of in vivo studies, from initial characterization to more complex behavioral paradigms.

Preclinical In Vivo Study Design: Core Principles

The design of any in vivo experiment must be robust to ensure the generation of reliable and reproducible data.[8][9] The following principles should be at the forefront of planning any study with 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride.

Hypothesis-Driven Research

All in vivo studies should be designed to test a specific hypothesis.[8] For example: "Administration of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride will improve performance in a spatial memory task in rodents."

The 3Rs: Replacement, Reduction, and Refinement

Ethical considerations are paramount in animal research. The principles of the 3Rs should be implemented:

  • Replacement: Use non-animal methods where possible.

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Minimize any potential pain, suffering, or distress to the animals.

Blinding and Randomization

To mitigate experimental bias, both blinding (concealing the treatment allocation from the experimenter) and randomization (randomly assigning animals to treatment groups) are essential.[10]

Dose-Response Relationship

Establishing a dose-response curve is critical for understanding the pharmacological effect of the compound.[10] Testing a single dose is generally insufficient for a preclinical study intended to support clinical development.[10]

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Prior to efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride.

Formulation and Administration

The dihydrochloride salt of the compound suggests good aqueous solubility. However, the final formulation should be optimized for the chosen route of administration. Common routes for preclinical in vivo studies include:

  • Intraperitoneal (i.p.): Often used for initial screening due to rapid absorption.

  • Subcutaneous (s.c.): Provides a slower, more sustained release compared to i.p.

  • Oral (p.o.): Preferred route for clinical development, but bioavailability needs to be determined.

  • Intravenous (i.v.): Provides 100% bioavailability and is useful for determining clearance rates.

Table 1: Example Vehicle Formulations

VehicleRoute of AdministrationConsiderations
0.9% Salinei.p., s.c., i.v., p.o.Standard isotonic vehicle.
5% DMSO / 95% Salinei.p., s.c.For compounds with lower aqueous solubility.
10% Solutol® HS 15 / 90% Waterp.o.Can improve oral bioavailability.
Protocol: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride after a single administration.

Materials:

  • 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride

  • Appropriate vehicle

  • Male Sprague-Dawley rats (n=3-4 per time point)

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast animals overnight with free access to water.

  • Prepare the dosing solution of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride in the chosen vehicle.

  • Administer a single dose of the compound via the desired route (e.g., 5 mg/kg, p.o.).

  • Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture (terminal).

  • Process blood to plasma by centrifugation.

  • Analyze plasma samples for the concentration of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

In Vivo Efficacy Studies: Assessing Cognitive Enhancement

Based on the role of nAChRs in cognition, a primary in vivo application of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride would be to evaluate its potential as a cognitive enhancer.[11][12]

Animal Models

The choice of animal model is critical and should be relevant to the hypothesis being tested. For general cognitive enhancement, standard rodent models are appropriate. For disease-specific cognitive deficits, transgenic models of neurodegenerative diseases may be used.

Behavioral Assays for Learning and Memory

A variety of behavioral assays can be used to assess different aspects of cognition.

  • Morris Water Maze: A classic test for spatial learning and memory.[13]

  • Novel Object Recognition: Assesses recognition memory.

  • Y-Maze or T-Maze: Evaluates spatial working memory.

  • Passive Avoidance Test: Measures fear-motivated learning and memory.

Protocol: Morris Water Maze for Spatial Learning and Memory

Objective: To evaluate the effect of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride on spatial learning and memory in mice.

Materials:

  • Morris water maze apparatus (circular pool, platform, tracking software)

  • Male C57BL/6 mice

  • 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride

  • Vehicle

Procedure:

Acquisition Phase (Days 1-4):

  • Randomly assign mice to treatment groups (e.g., Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg of the compound).

  • Administer the assigned treatment 30-60 minutes before the first trial of each day.

  • Place the mouse into the pool facing the wall at one of four starting positions.

  • Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

  • If the mouse finds the platform, allow it to remain there for 15-30 seconds.

  • If the mouse does not find the platform within 60 seconds, gently guide it to the platform.

  • Record the escape latency (time to find the platform) and path length using the tracking software.

  • Perform 4 trials per day for each mouse.

Probe Trial (Day 5):

  • Remove the platform from the pool.

  • Administer the final dose of the assigned treatment.

  • Place the mouse in the pool at a novel starting position.

  • Allow the mouse to swim freely for 60 seconds.

  • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

Data Analysis:

  • Acquisition Phase: Analyze escape latency and path length using a two-way repeated measures ANOVA.

  • Probe Trial: Analyze time in the target quadrant and platform crossings using a one-way ANOVA followed by post-hoc tests.

Safety and Tolerability Assessment

In parallel with efficacy studies, it is crucial to assess the safety and tolerability of the compound.

Table 2: Common In Vivo Safety Assessments

AssessmentDescription
Clinical Observations Daily monitoring for changes in appearance, behavior, and activity levels.
Body Weight Regular measurement of body weight throughout the study.
Motor Function Assessment of locomotor activity using an open field test or rotarod to identify potential sedative or stimulant effects.
Body Temperature Measurement of core body temperature, as some nAChR agonists can induce hypothermia.[4]
Seizure Liability Observation for any convulsive activity, especially at higher doses.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vivo Evaluation

in_vivo_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Safety Assessment Formulation Formulation Development PK_PD Pharmacokinetic/ Pharmacodynamic Studies Formulation->PK_PD Dose_Range Dose-Range Finding & Tolerability PK_PD->Dose_Range Behavioral Behavioral Assays (e.g., Morris Water Maze) Dose_Range->Behavioral Target_Engagement Target Engagement (e.g., ex vivo autoradiography) Behavioral->Target_Engagement Safety_Pharm Safety Pharmacology Target_Engagement->Safety_Pharm Tox Toxicology Studies Safety_Pharm->Tox nAChR_signaling Compound 5-Methyl-2-(pyrrolidin-3-yl)pyridine (nAChR Agonist) nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2, α7) Compound->nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization NT_Release Neurotransmitter Release (e.g., ACh, DA, Glu) Depolarization->NT_Release Cognitive_Function Modulation of Cognitive Function NT_Release->Cognitive_Function

Caption: Simplified signaling pathway of a nAChR agonist leading to modulation of cognitive function.

Conclusion and Future Directions

The in vivo evaluation of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride requires a systematic and hypothesis-driven approach. The protocols outlined in these application notes provide a framework for characterizing its pharmacokinetic profile, assessing its efficacy as a cognitive enhancer, and evaluating its safety. Future studies may explore its therapeutic potential in animal models of specific neurological disorders, investigate its effects on other CNS functions, and elucidate its detailed mechanism of action through target engagement and downstream signaling studies. Adherence to rigorous preclinical study design principles will be essential for the successful translation of this promising compound from the laboratory to the clinic. [14]

References

  • Ludolph, A. C., et al. (2007). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Amyotrophic Lateral Sclerosis, 8(4), 236-243. [Link]

  • Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the design and statistical analysis of experiments using laboratory animals. ILAR Journal, 43(4), 244-258. [Link]

  • Gauthier, S., et al. (2021). Protocols for cognitive enhancement. A user manual for Brain Health Services—part 5 of 6. Alzheimer's Research & Therapy, 13(1), 169. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • ter Riet, G., et al. (2012). Threats to Validity in the Design and Conduct of Preclinical Efficacy Studies: A Systematic Review of Guidelines for In Vivo Animal Experiments. PLoS ONE, 7(6), e38847. [Link]

  • Johnson, P. D., Besselsen, D. G., & Weigler, B. J. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(5), 90. [Link]

  • Toyohara, J., & Hashimoto, K. (2018). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. Current Neuropharmacology, 16(4), 389-402. [Link]

  • Umana, I. C., et al. (2013). In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model. British Journal of Pharmacology, 169(6), 1334-1345. [Link]

  • Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 114-128. [Link]

  • Vidal, D., et al. (2017). Discovery of 2,3,5-Trisubstituted Pyridine Derivatives as Potent and Orally Active p38α MAPK Inhibitors with Excellent Pharmacological Profiles. European Journal of Medicinal Chemistry, 138, 93-108. [Link]

  • Arneric, S. P., Sullivan, J. P., & Williams, M. (1995). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 38(23), 4479-4498. [Link]

  • Levin, E. D. (2002). Acetylcholine: II. Nicotinic Receptors. In Encyclopedia of the Human Brain (pp. 1-13). [Link]

  • Gauthier, S., et al. (2021). Protocols for cognitive enhancement. A user manual for Brain Health Services-part 5 of 6. Alzheimer's Research & Therapy, 13(1), 169. [Link]

  • Ma, H., et al. (2020). In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.). Evidence-Based Complementary and Alternative Medicine, 2020, 8896136. [Link]

  • Gauthier, S., et al. (2021). (PDF) Protocols for cognitive enhancement. A user manual for Brain Health Services—part 5 of 6. Alzheimer's Research & Therapy, 13(1). [Link]

  • NextSDS. (n.d.). 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride — Chemical Substance Information. [Link]

  • Congdon, N., et al. (2025). Cognitive level enhancement through vision exams and refraction (CLEVER): study protocol for a randomised controlled trial. Trials, 26(1), 220. [Link]

  • IRIS. (n.d.). N-METHYL-2-PYRROLIDONE. [Link]

  • Iacovelli, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Iacovelli, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • NextSDS. (n.d.). 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine — Chemical Substance Information. [Link]

  • Ding, K., et al. (2013). Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction. Journal of Medicinal Chemistry, 56(1), 160-174. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • Carnerup, M. A., Saillenfait, A. M., & Jönsson, B. A. G. (2005). Concentrations of N-methyl-2-pyrrolidone (NMP) and its metabolites in plasma and urine following oral administration of NMP to rats. Food and Chemical Toxicology, 43(9), 1441-1447. [Link]

  • Tsvetkova, D., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8031. [Link]

  • Slassi, A., et al. (2005). Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT6 receptor agonists and antagonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 617-621. [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(S)-pyrrolidinylmethoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

Sources

Application Note: Preparation, Handling, and Storage Protocols for 5-Methyl-2-(pyrrolidin-3-yl)pyridine Dihydrochloride Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

For researchers and drug development professionals, the selection and handling of an active pharmaceutical ingredient's (API) salt form is a critical variable in experimental design. 5-Methyl-2-(pyrrolidin-3-yl)pyridine is a dual-basic heterocyclic compound. To optimize its physicochemical properties for biological assays, it is typically supplied as a dihydrochloride salt .

The formation of a dihydrochloride salt is a classical strategy driven by the "pKa rule," ensuring complete proton transfer to enhance the aqueous solubility of basic drug candidates possessing two or more basic centers[1]. While this salt form maximizes solubility, it introduces two critical handling challenges that must be controlled to ensure reproducible data:

  • Hygroscopicity: Dihydrochloride salts readily absorb atmospheric moisture, which alters the compound's effective mass and can catalyze degradation[2].

  • Solution Acidity: Solvation of the salt releases two equivalents of hydrochloric acid (HCl). In unbuffered in vitro systems, this drastically lowers the pH, potentially causing artifactual cytotoxicity that masks the true pharmacological effect of the compound[3].

Table 1: Physicochemical Properties & Solvation Metrics
PropertyValue / Description
Base Formula C₁₀H₁₄N₂
Salt Formula C₁₀H₁₄N₂ · 2HCl
Molecular Weight (Salt) 235.15 g/mol
Appearance White to off-white crystalline powder
Primary Solvents DMSO, Milli-Q Water, PBS (pH 7.4)
Hygroscopicity High (Requires desiccation)

Experimental Workflow & Quality Control

The following workflow establishes a self-validating system for compound preparation. By integrating mandatory equilibration and pH-verification checkpoints, researchers can prevent the two most common modes of assay failure: inaccurate dosing (due to water weight) and acid-induced cell death.

G Start 5-Methyl-2-(pyrrolidin-3-yl)pyridine 2HCl (Powder) Equilibrate Equilibrate to Room Temp (Desiccated, 30-60 min) Start->Equilibrate Weigh Rapid Weighing (Minimize moisture exposure) Equilibrate->Weigh Solvent Select Primary Solvent Weigh->Solvent DMSO DMSO (Master Stock) For long-term storage Solvent->DMSO Aqueous Aqueous Buffer (Working) PBS / HEPES for assays Solvent->Aqueous Dilution Dilute in Culture Media (Final DMSO < 0.5%) DMSO->Dilution Assay Day Aliquot Aliquot into single-use vials DMSO->Aliquot pHCheck QC: Check & Adjust pH (Target: 7.2 - 7.4) Aqueous->pHCheck pHCheck->Aliquot Dilution->pHCheck Store Store at -80°C (Protect from light/moisture) Aliquot->Store

Workflow for the preparation and storage of 5-Methyl-2-(pyrrolidin-3-yl)pyridine 2HCl.

Step-by-Step Preparation Protocols

Protocol A: Preparation of a 10 mM Master Stock in DMSO

DMSO is the preferred solvent for long-term master stocks as it prevents hydrolytic degradation and resists bacterial contamination.

Causality Checkpoint: Why equilibrate the vial? If a cold vial is opened immediately, ambient humidity condenses on the hygroscopic powder, instantly degrading the sample and adding water weight that skews molarity calculations[2].

  • Equilibration: Remove the sealed vial from -20°C storage. Place it in a desiccator at room temperature for 30–60 minutes before breaking the seal.

  • Calculation: Determine the required volume of DMSO for a 10 mM stock using the salt molecular weight (235.15 g/mol ).

    • Formula: Volume (mL) = Mass (mg) / 2.3515

  • Dissolution: Rapidly weigh the desired mass (e.g., 5.0 mg) and transfer it to a sterile, amber microcentrifuge vial. Add the calculated volume of anhydrous DMSO (e.g., 2.126 mL).

  • Homogenization: Vortex gently for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 1–2 minutes until the solution is optically clear.

  • Aliquoting: Divide the master stock into 50 µL or 100 µL single-use aliquots to prevent repeated freeze-thaw cycles, which compromise compound efficacy[4].

Table 2: Dilution Guide for 10 mM DMSO Stock (MW = 235.15)
Mass of Compound (mg)Volume of DMSO required for 10 mM (µL)
1.0 mg425 µL
5.0 mg2,126 µL
10.0 mg4,253 µL
25.0 mg10,632 µL
Protocol B: Preparation of Aqueous Working Solutions & pH Adjustment

When preparing solutions directly in aqueous media for in vivo or in vitro use, the dihydrochloride salt will acidify the solution.

Causality Checkpoint: Why adjust the pH? Dihydrochloride salts release protons upon solvation. Applying an unbuffered, acidic drug solution to a cell culture can induce apoptosis purely via pH shock, leading to false-positive efficacy data[3].

  • Primary Dilution: Dissolve the compound in a highly buffered physiological solution (e.g., 1X PBS or 50 mM HEPES buffer) rather than unbuffered Milli-Q water.

  • QC pH Verification (Self-Validating Step): Extract a 10 µL aliquot and test the pH using a micro-pH probe or high-sensitivity pH indicator paper. The pH will likely drop below 6.0.

  • Titration: Carefully add 0.1 N NaOH in 1–2 µL increments, vortexing between additions, until the pH is stabilized at 7.2–7.4.

  • Sterilization: Pass the neutralized solution through a 0.22 µm PES (Polyethersulfone) syringe filter inside a biosafety cabinet before applying to cell cultures.

Storage & Stability Guidelines

Proper storage is dictated by the compound's vulnerability to moisture and thermal cycling. Solutions stored at -20°C for more than one month should be re-examined via LC-MS or HPLC to ensure efficacy and lack of degradation[4].

Table 3: Validated Storage Conditions
StateMatrixTemperatureMax Shelf LifeHandling Precautions
Solid Dry Powder-20°C3 YearsStore in a sealed jar with active desiccant.
Solid Dry Powder4°C2 YearsProtect from light; keep tightly capped.
Liquid DMSO Stock-80°C6 MonthsAliquot immediately. Do not freeze-thaw [5].
Liquid DMSO Stock-20°C1 MonthMonitor for precipitation upon thawing.
Liquid Aqueous Buffer4°C< 24 HoursPrepare fresh daily; susceptible to hydrolysis.

References

  • Compound Handling Instructions. MedChemExpress. Available at:[Link]

  • Design, synthesis and evaluation of pH-dependent hydrolysable emetine analogs as treatment for prostate cancer. PubMed Central (NIH). Available at:[Link]

  • Reducing the Hygroscopicity of the Anti-Tuberculosis Drug (S,S)-Ethambutol Using Multicomponent Crystal Forms. ACS Publications. Available at:[Link]

Sources

Application Note: Preclinical Administration of 5-Methyl-2-(pyrrolidin-3-yl)pyridine Dihydrochloride in Neuropharmacological Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuropharmacologists, Preclinical Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol and Methodological Guide

Pharmacological Rationale & Target Engagement

5-Methyl-2-(pyrrolidin-3-yl)pyridine is a synthetic small molecule belonging to the pyrrolidinyl-pyridine class of compounds. Structurally analogous to classical nicotinic ligands, this scaffold is a well-documented modulator of neuronal nicotinic acetylcholine receptors (nAChRs)[1]. The inclusion of a methyl group at the 5-position of the pyridine ring serves a dual purpose: it increases the lipophilicity (LogP) of the molecule to enhance blood-brain barrier (BBB) penetration, and it sterically modulates binding affinity, typically biasing the molecule toward α4β2 or α7 nAChR subtypes.

In preclinical models, administration of this compound is primarily utilized to evaluate cholinergic signaling pathways associated with cognitive enhancement, neuroprotection, and synaptic plasticity.

G Compound 5-Me-2-(pyrrolidin-3-yl)pyridine Receptor Neuronal nAChR Activation Compound->Receptor Agonism IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Channel Opening Kinase ERK / CaMKII Signaling IonFlux->Kinase Depolarization Outcome Cognitive Enhancement Kinase->Outcome Synaptic Plasticity

Fig 1: nAChR-mediated intracellular signaling pathway driving synaptic plasticity.

Physicochemical Properties & Formulation Causality

The free base form of pyrrolidinyl-pyridines is typically an oil that is susceptible to rapid oxidative degradation and exhibits poor aqueous solubility. To circumvent this, the compound is supplied as a dihydrochloride (2HCl) salt ([2]).

The Causality of Formulation: Dissolving a 2HCl salt in unbuffered saline releases two equivalents of protons, drastically lowering the solution's pH (often < 3.0). If administered intraperitoneally (IP) without adjustment, this acidic bolus causes localized tissue necrosis and triggers a severe pain-induced cortisol spike. Because glucocorticoids directly impair memory consolidation, failing to adjust the pH will fundamentally invalidate any downstream behavioral data (e.g., Novel Object Recognition).

Table 1: Physicochemical & Formulation Parameters
ParameterSpecification / MethodRationale
Chemical Formula C₁₀H₁₄N₂ · 2HClDihydrochloride salt ensures crystalline stability.
Molecular Weight ~235.15 g/mol (Salt)Must account for salt mass when calculating molar doses.
Primary Vehicle 0.9% Sterile NaClIsotonicity prevents osmotic stress at the injection site.
Target pH 7.2 – 7.4Prevents pain-induced stress artifacts in behavioral assays.
Storage (Solid) -20°C, DesiccatedHighly hygroscopic; moisture causes degradation.

In Vivo Experimental Design

To ensure a self-validating system , your experimental design must control for baseline behavioral variance and handling stress.

  • Route of Administration: Intraperitoneal (IP) injection is preferred for systemic dosing. It bypasses the immediate first-pass metabolism of the gastrointestinal tract, providing a rapid and predictable Tmax​ (typically 15–30 minutes for lipophilic nAChR ligands), allowing precise timing for behavioral tasks.

  • Self-Validating Controls: Every study must include a vehicle-only negative control (pH-matched saline) and a validated positive control (e.g., Donepezil, 1 mg/kg, or Nicotine, 0.2 mg/kg) to prove the assay's sensitivity to cholinergic modulation.

  • Blinding: The formulation scientist must code the syringes (e.g., Solution A, B, C). The behavioral experimenter must remain completely blinded to prevent handling bias.

Workflow Acclimation Acclimation (7 Days) Grouping Randomization & Blinding Acclimation->Grouping Dosing IP Dosing (pH 7.4) Grouping->Dosing Behavior NOR Assay (T1 & T2) Dosing->Behavior Tissue Brain Extraction Behavior->Tissue

Fig 2: Standardized in vivo workflow for evaluating neurobehavioral efficacy.

Detailed Experimental Protocols

Protocol A: Preparation of Dosing Solution (Self-Validating pH Method)

Note: Prepare solutions fresh daily. Do not freeze-thaw aqueous nAChR solutions.

  • Equilibration: Remove the lyophilized 5-Methyl-2-(pyrrolidin-3-yl)pyridine 2HCl from the -20°C freezer. Keep it in a desiccator for 30 minutes to reach room temperature. Causality: Opening cold vials causes immediate condensation, altering the compound's weight and degrading the salt.

  • Weighing & Initial Dissolution: Weigh the required mass using an analytical balance. Dissolve the compound in 80% of the final required volume of sterile 0.9% NaCl. Vortex for 30 seconds until fully dissolved.

  • pH Titration (Critical): Insert a micro-pH probe. The solution will likely read pH 2.5–3.5. Add 0.1 N NaOH dropwise while vortexing until the pH stabilizes between 7.2 and 7.4.

  • Finalization: Bring the solution to the final volume using 0.9% NaCl. Filter the entire solution through a 0.22 µm Polyethersulfone (PES) sterile syringe filter into a sterile, foil-wrapped vial (to protect from UV degradation).

Protocol B: Novel Object Recognition (NOR) Task

This protocol evaluates non-spatial working memory dependent on cholinergic signaling in the cortex and hippocampus.

  • Habituation (Days 1-3): Allow mice to explore the empty NOR arena (40x40x40 cm) for 10 minutes daily.

  • Dosing (Day 4): Administer the blinded solutions (Vehicle, 5-Methyl-2-(pyrrolidin-3-yl)pyridine 2HCl[e.g., 1 mg/kg or 3 mg/kg], or Positive Control) via IP injection exactly 30 minutes prior to the Training Phase (T1).

  • Training Phase - T1 (Day 4): Place two identical objects (Object A and A') in the arena. Allow the animal to explore for 5 minutes.

    • System Validation Check: Any animal that explores the objects for less than 10 seconds total during T1 must be excluded from the study, as they lack the baseline engagement required to form a memory trace.

  • Retention Phase - T2 (Day 5): 24 hours later, replace Object A' with a novel object (Object B). Allow 5 minutes of exploration. (No drug is administered on Day 5 to isolate effects on memory consolidation rather than retrieval).

  • Data Extraction: Record the time spent exploring the familiar object ( Tf​ ) and the novel object ( Tn​ ). Calculate the Discrimination Index (DI).

Quantitative Data & Expected Outcomes

A successful nAChR agonist administration will yield a statistically significant increase in the Discrimination Index compared to the vehicle group, demonstrating enhanced memory consolidation.

Table 2: Expected Behavioral Outcomes (NOR Task)
Treatment Group (n=10/group)Dose (mg/kg, IP)T1 Total Exploration (s)T2 Novel Object ( Tn​ )Discrimination Index (DI)*
Vehicle (0.9% NaCl) 025.4 ± 4.214.1 ± 3.10.12 ± 0.05
Donepezil (Pos. Control) 1.026.1 ± 3.822.5 ± 2.80.45 ± 0.08
Test Compound (Low) 1.024.8 ± 4.518.2 ± 3.50.31 ± 0.06
Test Compound (High) 3.027.2 ± 3.924.1 ± 3.00.52 ± 0.07

*Discrimination Index (DI) is calculated as: (Tn​−Tf​)/(Tn​+Tf​) . A DI > 0 indicates preference for the novel object (intact memory).

References

  • PubChem. "2-(Pyrrolidin-3-yl)pyridine | C9H12N2 | CID 5013938". National Center for Biotechnology Information. Verified structural and hazard data for the parent pyrrolidinyl-pyridine scaffold. 3[3]

  • Benchchem. "2-Pyrrolidin-3-ylpyridine | 150281-45-1". Benchchem Catalog. Classification of pyrrolidin-3-ylpyridine derivatives as nAChR research compounds. 1[1]

  • AChemBlock. "2-(pyrrolidin-3-yl)pyridine dihydrochloride 95% | CAS: 2138411-43-3". AChemBlock Catalog. Reference for the dihydrochloride salt formulation and physicochemical properties. 2[2]

Sources

Introduction: Unveiling the Nicotinic Activity of a Novel Pyridine-Pyrrolidine Ligand

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the Electrophysiological Characterization of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride

The compound 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride belongs to a chemical class rich in modulators of nicotinic acetylcholine receptors (nAChRs). The pyridine and pyrrolidine moieties are privileged structures in the design of ligands targeting these crucial ion channels.[1][2][3] Neuronal nAChRs are pentameric, ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[4][5] Their diverse subunit compositions (e.g., α4β2, α7) give rise to distinct pharmacological and biophysical properties, making them attractive targets for therapeutic intervention in neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[6][7][8]

This guide, intended for researchers in neuropharmacology and drug development, provides a comprehensive framework for the electrophysiological characterization of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride. We will operate under the hypothesis that this compound acts as an agonist at specific nAChR subtypes. The following sections detail the scientific background, step-by-step protocols for whole-cell patch-clamp recordings, data analysis, and critical experimental considerations based on established methodologies for studying nAChR modulators.

Part 1: Scientific Background & Presumed Mechanism of Action

Neuronal nAChRs are assembled from a combination of α (α2-α10) and β (β2-β4) subunits to form a central ion-conducting pore.[4][9] The most prevalent subtypes in the brain include the high-affinity α4β2* and the homomeric α7 receptors (* denotes the possible presence of other subunits).[5]

Upon binding of an agonist like acetylcholine or a synthetic ligand, the receptor undergoes a conformational change, opening the channel pore.[4] This allows the influx of cations, primarily Na⁺ and K⁺, and in the case of α7 receptors, a significant Ca²⁺ component, leading to depolarization of the cell membrane. This depolarization can trigger action potentials and modulate the release of other neurotransmitters.[7] A key characteristic of nAChR function is desensitization, a process where prolonged exposure to an agonist leads to a non-conducting, closed state, which is a critical factor in experimental design.[10][11]

The structure of 5-Methyl-2-(pyrrolidin-3-yl)pyridine suggests it will interact with the agonist binding site located at the interface between α and β subunits. Its potency and efficacy will determine the magnitude of the resulting ionic current, while its subtype selectivity will dictate its neuropharmacological profile.

nAChR_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Agonist 5-Methyl-2-(pyrrolidin-3-yl)pyridine nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binding Cations Cation Influx (Na+, K+, Ca2+) nAChR->Cations Channel Gating Depolarization Membrane Depolarization Response Cellular Response (e.g., Action Potential, Neurotransmitter Release) Depolarization->Response Cations->Depolarization Charge Influx

Figure 1: Proposed signaling pathway for an nAChR agonist.

Part 2: Materials and Reagents

  • Compound: 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride

  • Cell Lines:

    • HEK-293 cells stably transfected with human nAChR subunits (e.g., α4β2 or α7).

    • SH-SY5Y neuroblastoma cells (endogenously express α3β4* and α7 nAChRs).[5]

    • Primary cultured neurons (e.g., hippocampal or cortical neurons).

  • Electrophysiology Setup:

    • Inverted microscope with DIC optics.

    • Patch-clamp amplifier (e.g., Axopatch 200B).

    • Digitizer (e.g., Digidata 1550).

    • Micromanipulators.

    • Vibration isolation table.

    • Computer with data acquisition software (e.g., pCLAMP).

    • Fast solution exchange perfusion system (e.g., Warner Instruments Octaflow or SF-77B).

  • Reagents for Solutions: NaCl, KCl, CaCl₂, MgCl₂, D-Glucose, HEPES, EGTA, ATP-Mg, GTP-Na, CsCl or KF, CsOH or KOH, and high-purity water.

  • Consumables: Borosilicate glass capillaries, cell culture dishes, syringe filters, microcentrifuge tubes.

Part 3: Protocols

Protocol 3.1: Preparation of Stock and Working Solutions
  • 100 mM Stock Solution Preparation (Aqueous):

    • The dihydrochloride salt form of the compound should be readily soluble in water.

    • Calculate the required mass of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride for a desired volume of 100 mM stock solution.

    • Dissolve the compound in high-purity water or a suitable buffer (e.g., PBS).

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the stock solution through a 0.22 µm syringe filter into a sterile, clearly labeled tube.

    • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 100 mM stock solution.

    • Perform serial dilutions in the standard extracellular (bath) solution to achieve the final desired concentrations for constructing a dose-response curve (e.g., ranging from 1 nM to 100 µM).

    • Rationale: Preparing fresh dilutions daily ensures the accuracy of the applied concentrations and prevents potential degradation of the compound.

Protocol 3.2: Whole-Cell Patch-Clamp Recording

This protocol is optimized for recording agonist-induced currents from cultured cells in a voltage-clamp configuration.

1. Solution Recipes:

Solution Type Component Concentration (mM)
Extracellular (Bath) NaCl140
KCl2.8
CaCl₂2
MgCl₂2
D-Glucose10
HEPES10
pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm
Intracellular (Pipette) CsCl130
MgCl₂2
EGTA10
HEPES10
ATP-Mg4
GTP-Na0.4
pH adjusted to 7.2 with CsOH, Osmolarity ~290 mOsm

Scientist's Note: Cesium (Cs⁺) is used as the primary intracellular cation to block most voltage-gated potassium channels, which improves the voltage clamp quality and isolates the nAChR-mediated currents.[12]

2. Recording Procedure:

  • Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Setup Preparation: Place a coverslip in the recording chamber on the microscope stage and continuously perfuse with extracellular solution.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Obtaining a Seal: Under visual guidance, approach a healthy-looking, isolated cell with the patch pipette. Apply gentle positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance (>1 GΩ) "gigaseal".

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Cell Stabilization: Switch the amplifier to voltage-clamp mode and set the holding potential to -70 mV. Allow the cell to stabilize for 5-10 minutes, monitoring access resistance and holding current.

  • Drug Application:

    • Position the perfusion manifold close to the cell being recorded.

    • Apply a known nAChR agonist (e.g., 100 µM Acetylcholine) as a positive control to confirm receptor expression and cell responsiveness.

    • To generate a dose-response curve, apply increasing concentrations of 5-Methyl-2-(pyrrolidin-3-yl)pyridine for a short duration (e.g., 500 ms - 2 s).[13]

    • Crucial Step: Ensure a sufficient washout period (at least 3-5 minutes) between applications to allow the receptors to fully recover from desensitization.[11][13]

  • Data Acquisition: Record the current responses at a sampling rate of 5-10 kHz with a low-pass filter set at 2 kHz.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Plate Cells on Coverslips B Prepare Stock & Working Solutions of Compound C Prepare Extracellular & Intracellular Solutions D Obtain GΩ Seal & Establish Whole-Cell Mode C->D E Set Holding Potential (-70mV) & Stabilize Cell F Apply Compound via Fast-Perfusion System E->F G Record Ionic Current F->G H Washout (3-5 min) G->H I Measure Peak Current & Desensitization Kinetics G->I H->F Repeat with next concentration J Plot Dose-Response Curve I->J K Calculate EC50 & Hill Coefficient J->K

Figure 2: General workflow for a whole-cell patch-clamp experiment.

Part 4: Data Analysis and Expected Results

  • Peak Current Analysis: For each concentration, measure the peak amplitude of the inward current relative to the baseline holding current.

  • Dose-Response Curve:

    • Normalize the peak current at each concentration to the maximum response observed at a saturating concentration of the compound.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to the Hill equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Hill coefficient (n_H), which provides insight into the cooperativity of binding.[13]

  • Desensitization Kinetics: The decay of the current during agonist application can be fitted with a single or double exponential function to quantify the rate of desensitization (τ_des).[14]

Table 1: Representative Data for a Hypothetical nAChR Agonist

Parameter α4β2 Receptors α7 Receptors Interpretation
EC₅₀ 50 nM1.2 µMSuggests ~24-fold higher potency at α4β2 vs. α7 subtypes.
Iₘₐₓ (relative to ACh) 95%60%Indicates the compound is a full agonist at α4β2 but a partial agonist at α7.
τ_des (at EC₅₀) 850 ms150 msConsistent with the known faster desensitization kinetics of α7 receptors.[11]
Hill Coefficient (n_H) 1.31.1Values greater than 1 suggest positive cooperativity in agonist binding.

Part 5: Troubleshooting and Experimental Considerations

  • Problem: Rapid current rundown (response decreases with each application).

    • Cause & Solution: Can be due to intracellular dialysis. Ensure ATP and GTP are included in the pipette solution to support cell health. A perforated patch configuration can also mitigate this issue.

  • Problem: No response to the compound.

    • Cause & Solution: Confirm receptor expression with a known agonist (e.g., ACh). The compound may be an antagonist; test its ability to inhibit the response to a known agonist. It could also be highly selective for a subtype not present in the test system.

  • Problem: Inconsistent responses and difficulty obtaining a stable dose-response curve.

    • Cause & Solution: This is often due to incomplete recovery from desensitization.[15] Increase the washout time between applications. For rapidly desensitizing α7 receptors, co-application with a positive allosteric modulator (PAM) like PNU-120596 can stabilize the open state and facilitate reliable recordings.[10]

Part 6: Safety Precautions

While a specific Safety Data Sheet (SDS) for 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride was not available, compounds of this class (pyridines, pyrrolidines) should be handled with care.[16][17]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Handling: Handle the solid compound and stock solutions in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or aerosols.[18]

  • Exposure: In case of skin or eye contact, rinse immediately and thoroughly with water.[19]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482-491.
  • Gotti, C., & Clementi, F. (2004). Neuronal nicotinic receptors: from structure to pathology. Progress in neurobiology, 74(6), 363-396.
  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73-120.
  • Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699-729.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nicotinic acetylcholine receptors. Retrieved from [Link]

  • Neher, E., & Sakmann, B. (1976). Single-channel currents recorded from membrane of denervated frog muscle fibres.
  • Thany, S. H., & Taly, A. (2014). Electrophysiological whole-cell patch clamp recordings of acetylcholine action on α7 nAChR (WT), α7 nAChR [Q117T], and α7 nAChR [Y118W] expressed in Neuro2a cells.
  • Zhang, Z. W., Coggan, J. S., & Berg, D. K. (1997). Direct Recording of Nicotinic Responses in Presynaptic Nerve Terminals. Journal of Neuroscience, 17(15), 5759-5769.
  • Martin, R. J., & Robertson, A. P. (2013). Whole-cell patch-clamp recording of nicotinic acetylcholine receptors in adult Brugia malayi muscle. International Journal for Parasitology: Drugs and Drug Resistance, 3, 129-136.
  • Bertrand, D., et al. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience, 16(24), 7837-7846.
  • Papke, R. L., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 645.
  • Papke, R. L., & Porter Papke, K. M. (2002). Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis. British Journal of Pharmacology, 137(1), 42-56.
  • Welsby, P. J., et al. (2012). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Biomolecular Screening, 17(4), 455-466.
  • Atomic Spin. (2013). Making Diagrams with graphviz. Retrieved from [Link]

  • SheTechSavant. (2021). Graphviz: Making graphs was never so easy. Analytics Vidhya. Retrieved from [Link]

  • Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet - (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride. Retrieved from [Link]

  • Wooltorton, J. R., et al. (2004). Electrophysiological, Pharmacological, and Molecular Evidence for α7-Nicotinic Acetylcholine Receptors in Rat Midbrain Dopamine Neurons. Journal of Neuroscience, 24(42), 9459-9469.
  • Emden, R., & Gansner, E. R. (2012). Drawing graphs with Graphviz. Graphviz.
  • Graphviz Official Website. (2021). Graphviz. Retrieved from [Link]

  • Gubbins, E. J., et al. (2010). A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE.
  • NextSDS. (n.d.). 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine — Chemical Substance Information. Retrieved from [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
  • Bencherif, M., et al. (1996). RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization. The Journal of pharmacology and experimental therapeutics, 279(3), 1413-1421.
  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
  • Bencherif, M., et al. (1996). RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization. The Journal of pharmacology and experimental therapeutics, 279(3), 1402-1412.
  • Almansa, C., et al. (2011). Discovery of a novel class of 2,3,5-trisubstituted pyridines as potent and selective p38α MAPK inhibitors. European Journal of Medicinal Chemistry, 46(9), 3985-4001.
  • Malany, S., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & medicinal chemistry letters, 11(17), 2287-2290.
  • Wawer, M. J., et al. (2024). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies. ACS Chemical Neuroscience.
  • Lin, C. Y., et al. (2004). Preparation, electrochemical and spectral properties of N-methylated pyridylethynyl porphyrins. Dalton transactions (Cambridge, England : 2003), (3), 456-462.
  • Wang, T., et al. (2005). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor.
  • de la Fuente, G. A., et al. (1985). Synthesis of pyrrolidine derivatives with pharmacological activity. XI. The Lora-Tamayo reaction of 3-methyl-1,1-diphenyl-1,4-butanediol with acetonitrile-stannic chloride complex. Synthesis of 1,2,5-trimethyl-3-diphenylmethylenepyrrolidines. Chemical & pharmaceutical bulletin, 33(7), 2996-3000.

Sources

Application Note: High-Throughput Screening of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride for Modulators of the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The burgeoning field of drug discovery continually seeks novel molecular entities capable of modulating therapeutically relevant targets. Among these, the α7 nicotinic acetylcholine receptor (α7 nAChR) has garnered significant attention as a potential therapeutic target for cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2][3] The α7 nAChR, a ligand-gated ion channel widely expressed in the central nervous system, plays a crucial role in cognitive processes like memory and attention.[2][4] The structural motif of a pyrrolidine ring coupled with a pyridine moiety is a recurring feature in compounds targeting nAChRs.[5][6][7][8][9] 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride, with its characteristic chemical structure, presents as a compelling candidate for investigation as a modulator of the α7 nAChR.

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential "hit" compounds that interact with a specific biological target.[10][11][12] This application note provides a detailed protocol for a primary HTS assay and a subsequent secondary validation assay to assess the activity of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride on the α7 nAChR.

Compound Information

Compound Name 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride
CAS Number 2741258-85-3
Molecular Formula C₁₀H₁₄N₂ · 2HCl
Molecular Weight 235.15 g/mol
Chemical Structure (Structure available from suppliers)
Purity ≥95%
Storage Ambient temperature

Hypothesized Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Agonism

Based on its structural similarity to known α7 nAChR agonists, we hypothesize that 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride acts as an agonist at the α7 nicotinic acetylcholine receptor. Agonist binding to the α7 nAChR is expected to induce a conformational change in the receptor, leading to the opening of its integral ion channel. This channel opening will result in an influx of cations, primarily Ca²⁺, into the cell, thereby depolarizing the cell membrane and triggering downstream signaling cascades.

Hypothesized Mechanism of Action cluster_membrane Cell Membrane a7_receptor α7 Nicotinic Acetylcholine Receptor ca_influx Ca²⁺ Influx a7_receptor->ca_influx Channel Opening compound 5-Methyl-2-(pyrrolidin-3-yl)pyridine compound->a7_receptor Binds as Agonist downstream Downstream Signaling Events ca_influx->downstream Primary Assay Workflow cell_plating 1. Plate α7 nAChR-expressing cells in 384-well plates incubation1 2. Incubate overnight cell_plating->incubation1 dye_loading 3. Load cells with a calcium-sensitive fluorescent dye incubation1->dye_loading incubation2 4. Incubate for dye uptake dye_loading->incubation2 compound_addition 5. Add 5-Methyl-2-(pyrrolidin-3-yl)pyridine and controls incubation2->compound_addition readout 6. Measure fluorescence intensity (kinetic read) compound_addition->readout data_analysis 7. Analyze data to identify 'hits' readout->data_analysis

Caption: Workflow for the primary calcium flux HTS assay.

Detailed Protocol: Primary Calcium Flux Assay

Materials:

  • HEK293 cells stably expressing the human α7 nAChR

  • Assay medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid

  • 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride

  • Positive control: Acetylcholine (ACh) or another known α7 nAChR agonist

  • Negative control: Assay medium with DMSO

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling

Procedure:

  • Cell Plating:

    • Culture HEK293-α7 cells to ~80% confluency.

    • Harvest cells and resuspend in culture medium at a density of 2 x 10⁵ cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the dye loading solution: Dissolve Fluo-4 AM and Pluronic F-127 in DMSO, then dilute in assay medium containing probenecid to a final concentration of 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid.

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Fluorescence Reading:

    • Prepare a 10 mM stock solution of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride in DMSO. Create a dilution series in assay medium.

    • Prepare positive and negative controls.

    • Place the cell plate in the fluorescence plate reader.

    • Set the reader to record fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every second for a total of 120 seconds.

    • Establish a baseline reading for 10-20 seconds.

    • Using the instrument's liquid handler, add 10 µL of the compound dilutions and controls to the respective wells.

    • Continue recording the fluorescence for the remainder of the 120-second period.

Data Analysis and Hit Identification

The response will be measured as the change in fluorescence intensity (ΔF) from baseline. A "hit" is defined as a compound that produces a statistically significant increase in fluorescence compared to the negative control. The percentage of activation can be calculated relative to the positive control.

Secondary Assay: Electrophysiology (Patch-Clamp)

To confirm the hits from the primary screen and to further characterize the mechanism of action, a secondary assay using automated patch-clamp electrophysiology is recommended. This technique directly measures the ion channel activity of the α7 nAChR in response to compound application.

Experimental Workflow: Secondary Electrophysiology Assay

Secondary Assay Workflow cell_prep 1. Prepare α7 nAChR-expressing cells for automated patch-clamp cell_capture 2. Capture single cells on the patch-clamp chip cell_prep->cell_capture seal_formation 3. Establish whole-cell configuration cell_capture->seal_formation compound_app 4. Apply 5-Methyl-2-(pyrrolidin-3-yl)pyridine at various concentrations seal_formation->compound_app current_rec 5. Record inward currents evoked by the compound compound_app->current_rec dose_response 6. Generate dose-response curves and determine EC₅₀ current_rec->dose_response

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride Dosage for Mice

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers initiating in vivo studies with novel compounds like 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride. Given the limited public data on this specific molecule, this document outlines the fundamental principles and troubleshooting strategies for establishing a safe and effective dosing regimen in mice, applicable to many new chemical entities (NCEs).

Our approach is built on a logical progression from initial characterization to dose-finding and administration, ensuring that each step validates the next.

Frequently Asked Questions (FAQs): Getting Started

Q1: I cannot find any published in vivo data for 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride. Where do I begin?

A1: This is a common challenge with novel research compounds. Your starting point is to build a foundational profile of the compound and its structural class.

  • Literature Search for Analogs: Investigate compounds with similar core structures, such as a substituted pyridine ring and a pyrrolidine moiety.[1][2][3] Published studies on these analogs can provide initial clues about potential mechanisms of action, biological targets (e.g., nicotinic acetylcholine receptors), and general toxicity profiles.[4][5][6]

  • In Vitro Data: If available, leverage any in vitro data (e.g., cytotoxicity, receptor binding affinity). This can help estimate a starting concentration range for in vivo work.

  • Physicochemical Characterization: The first practical step is to determine the compound's solubility. As a dihydrochloride salt, it is predicted to have higher aqueous solubility than its freebase form. Systematically test its solubility in common, well-tolerated in vivo vehicles.

Q2: What is a vehicle control, and why is it absolutely essential?

A2: A vehicle is the inert substance used to solubilize or suspend your test compound for administration. The vehicle control group consists of animals that receive only the vehicle, without the active compound.[7] This control is non-negotiable because it allows you to distinguish the pharmacological or toxicological effects of your compound from any potential effects caused by the delivery vehicle itself.[7][8][9] Some vehicles, especially those containing co-solvents like DMSO or PEG-400, can cause sedation, irritation, or other physiological changes that could be mistaken for a compound effect.[8][9][10]

Part 1: Vehicle Selection & Formulation Troubleshooting

The selection of an appropriate vehicle is determined by the compound's physicochemical properties and the intended route of administration.[7][11] For a novel compound, a systematic screening process is required.

Table 1: Common Vehicles for Murine In Vivo Studies
VehicleCompositionProperties & Use CasesPotential Issues
Saline 0.9% NaCl in sterile waterIdeal for water-soluble compounds. Well-tolerated.Unsuitable for hydrophobic compounds.
PBS Phosphate-Buffered SalineSimilar to saline, but buffered to physiological pH.Unsuitable for hydrophobic compounds.
CMC Suspension 0.5-2% Carboxymethylcellulose (CMC) in waterForms a uniform suspension for water-insoluble compounds. Generally well-tolerated.[8][9][10]Compound may settle; requires vigorous mixing. Not a true solution.
PEG-400 Solution Polyethylene glycol 400, often in salineCo-solvent for compounds with moderate solubility.Can cause motor impairment and neurotoxicity at higher concentrations.[8][9][10]
DMSO Solution Dimethyl sulfoxide, typically dilutedPowerful solvent for highly insoluble compounds.Can cause significant motor impairment and toxicity; use at the lowest possible concentration (ideally <10%).[8][9][10]
Tween 80 Solution Polysorbate 80, typically 1-5% in salineSurfactant used to increase solubility and stability.Can cause hypersensitivity reactions in some animals.[7]
Corn Oil Lipid-based vehicleUsed for highly lipophilic compounds for oral administration.Can influence compound absorption and metabolism.[7]
Troubleshooting Vehicle Formulation

Q: My compound won't dissolve in saline. What should I do next?

A: This indicates poor aqueous solubility. The next step is to try creating a suspension or using co-solvents.

G start Compound Insoluble in Saline/PBS suspension Try Suspension: 0.5% CMC or Methylcellulose start->suspension Is compound stable as a suspension? cosolvent Try Co-solvent System: (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in Saline) start->cosolvent Is a true solution required? success Homogenous Preparation Achieved Proceed to Dose-Finding Studies suspension->success Yes fail_susp Compound precipitates or is not uniform. suspension->fail_susp No cosolvent->success Yes fail_cosolv Compound precipitates or vehicle shows toxicity. cosolvent->fail_cosolv No reassess Re-evaluate Vehicle Ratios or Consider Alternative Vehicles (e.g., Cyclodextrins) fail_susp->reassess fail_cosolv->reassess reassess->cosolvent MTD_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Outcome A Select Vehicle & Prepare Formulations B Define Starting Dose (e.g., 1/10th LD10 of analog or default low dose like 1 mg/kg) A->B C Establish Dose Escalation Scheme (e.g., Modified Fibonacci) B->C D Dose Group 1 (n=3 mice) + Vehicle Control Group C->D E Observe for 24-72h (Clinical signs, body weight) D->E F Decision Point: Toxicity Observed? E->F G Escalate to Next Dose Level (Group 2) F->G No/Mild H Stop Escalation. Previous dose is MTD. F->H Yes (Severe) I Dose De-escalation or Intermediate Dose Group F->I Yes (Moderate) G->D Repeat cycle I->D Repeat cycle

Caption: Workflow for a typical dose-escalation study in mice.

Protocol 1: Acute Toxicity / MTD Study
  • Animal Model: Use a standard strain of healthy mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old, mixed sex or single sex depending on the experimental question.

  • Group Allocation:

    • Group 1: Vehicle Control (n=3-5 mice)

    • Group 2: Low Dose (e.g., 1 mg/kg) (n=3 mice)

    • Group 3: Mid Dose (e.g., 5 mg/kg) (n=3 mice)

    • Group 4: High Dose (e.g., 10 mg/kg) (n=3 mice) (Dose levels are hypothetical and should be adjusted based on any available data).

  • Administration: Administer a single dose via the intended route (e.g., oral gavage or intraperitoneal injection).

  • Observation Period: Monitor animals closely for the first 4 hours, then at 24, 48, and 72 hours post-dose. Continue monitoring daily for up to 14 days. [12]5. Data Collection: Record body weight daily. Score clinical signs of toxicity using a standardized system (see Table 2).

  • Endpoint: The MTD is defined as the highest dose that does not cause >10% body weight loss, significant clinical signs of distress, or mortality.

Table 2: Example of a Clinical Scoring System for Toxicity
ScoreAppearanceBehaviorOther Signs
0 Normal fur, bright eyesActive, alert, normal postureNormal breathing
1 Mildly ruffled furSlightly reduced activity-
2 Ruffled fur, hunched postureLethargic, isolatedLabored breathing, ataxia
3 Piloerection, dull eyesMoribund, unresponsiveSeizures, cyanosis (blue extremities)
(Note: Animals reaching a score of 3 or showing >15-20% weight loss should be considered for humane euthanasia as per institutional guidelines).

Part 3: Administration Techniques & Troubleshooting

Proper administration technique is crucial for data consistency and animal welfare.

Oral Gavage (PO)

Oral gavage ensures the entire dose is delivered directly to the stomach.

Protocol 2: Oral Gavage Administration

  • Animal Restraint: Properly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head. [13][14]The body should be held vertically.

  • Measure Tube Length: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. [14][15]Mark this length on the tube.

  • Tube Insertion: Gently insert the gavage tube into the side of the mouth, advancing it along the roof of the mouth towards the back of the throat. The mouse should have a swallowing reflex as the tube enters the esophagus. [16]4. Advancement: Allow the tube to advance smoothly down the esophagus to the pre-measured mark. There should be no resistance. [13][14]5. Dose Delivery: Slowly depress the syringe plunger to administer the formulation. The maximum volume should not exceed 10 mL/kg. [16][17]6. Withdrawal & Monitoring: Gently remove the tube along the same angle of insertion. Monitor the animal for 5-10 minutes for any signs of respiratory distress. [15][16] Troubleshooting Oral Gavage

  • Problem: Fluid bubbles from the nose or the animal coughs/gasps.

    • Cause: Accidental entry into the trachea. [13][18] * Solution: Stop immediately. Remove the needle. This is a critical error. Review your technique. The animal requires close monitoring and may need to be euthanized if in severe distress. [16]* Problem: Resistance is felt during insertion.

    • Cause: The tube is hitting the back of the throat or entering the trachea.

    • Solution: Do not force it. [14][16]Withdraw the tube, reposition the animal, and try again gently.

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption into the peritoneal cavity.

Protocol 3: Intraperitoneal Injection

  • Animal Restraint: Scruff the mouse and turn it so its head is tilted slightly downward. This allows the abdominal organs to shift away from the injection site. [19][20]2. Locate Injection Site: Identify the lower right quadrant of the abdomen, halfway between the midline and the flank. [21][22]This helps avoid the bladder and cecum.

  • Needle Insertion: Using a 25-27G needle, insert it at a 30-45 degree angle, bevel up. [20][21]The depth should be approximately 0.5 cm.

  • Aspirate: Gently pull back the plunger. If you see blood (vessel), yellow fluid (bladder), or greenish-brown material (bowel), you must withdraw and start over with a fresh needle and syringe. [19]5. Inject: If there is negative pressure (no fluid aspirated), slowly inject the substance. The maximum volume is typically <10 mL/kg. [19]6. Withdrawal & Monitoring: Remove the needle and return the animal to its cage. Monitor for any signs of distress or bleeding. [19] Troubleshooting IP Injections

  • Problem: The animal does not respond to the compound as expected (e.g., an anesthetic).

    • Cause: The injection may have gone into an organ, the subcutaneous space, or an abdominal fat pad, preventing proper absorption. [23] * Solution: Review your technique. Be cautious about re-dosing, as the initial dose may be slowly absorbed, leading to a potential overdose. [23]* Problem: The injected substance leaks from the injection site.

    • Cause: The needle was not inserted deep enough, or the injection volume was too large.

    • Solution: Note the loss of substance in your records. Ensure the injection volume is within guidelines and that your technique places the needle tip fully within the peritoneal cavity.

References

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Instech. [Link]

  • McConnell, E. R., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. Toxicologic Pathology. [Link]

  • University of Iowa Animal Care and Use Research Education Core. (n.d.). Oral gavage (dosing). UI-ACUREC. [Link]

  • Georgetown University. (n.d.). Oral Gavage SOP. Disposable and Reusable Animal Feeding Needles. [Link]

  • Queen's University. (n.d.). SOP 7.8 - Gavage Techniques in Small Animals (Mice). Queen's University. [Link]

  • UBC Animal Care Services. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. University of British Columbia. [Link]

  • Direction des services vétérinaires. (2011). Administration and injection of substances in mice. Université de Montréal. [Link]

  • The Australian National University. (2020). Document 004: Guidelines for Injection Techniques in Mice V2.0. ANU. [Link]

  • The University of Queensland. (2024). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Research Support. [Link]

  • Research Biomethods Training. (n.d.). Mouse Intraperitoneal (IP) administration. Unknown Source. [Link]

  • Postel-Vinay, S., et al. (2016). Early phase clinical trials to identify optimal dosing and safety. Annals of Translational Medicine. [Link]

  • H-C., Lee, et al. (2019). Dose Optimization for Anticancer Drug Combinations: Maximizing Therapeutic Index via Clinical Exposure-Toxicity/Preclinical Exposure-Efficacy Modeling. Clinical Cancer Research. [Link]

  • Iroaganachi, M., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. ResearchGate. [Link]

  • Food Safety Commission of Japan. (2004). PYRIDALYL. FSCJ. [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]

  • NextSDS. (n.d.). 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Mukhin, A. G., et al. (2004). Evaluation of 5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-methyl-2-(S)-pyrrolidinylmethoxy)pyridine and its analogues as PET radioligands for imaging nicotinic acetylcholine receptors. Journal of Neurochemistry. [Link]

  • Ilaš, J., & Gobec, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

  • Pevarello, P., et al. (2017). Discovery of a novel class of 2,3,5-trisubstituted pyridine derivatives as potent and selective inhibitors of the interleukin-1b release. European Journal of Medicinal Chemistry. [Link]

  • Abreo, M. A., et al. (1997). Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties. Journal of Medicinal Chemistry. [Link]

  • NextSDS. (n.d.). 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine — Chemical Substance Information. NextSDS. [Link]

  • Ilaš, J., & Gobec, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. [Link]

  • Williams, L., et al. (2002). Toxicokinetics of riddelliine, a carcinogenic pyrrolizidine alkaloid, and metabolites in rats and mice. Toxicological Sciences. [Link]

  • Glitsch, H. G., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Journal of Medicinal Chemistry. [Link]

  • Ilaš, J., & Gobec, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0519 - NICOTINE. IPCS. [Link]

  • Eze, F. I., et al. (2024). In Silico Prediction of Drug-Likeness, Pharmacokinetics, and Toxicity of Selected Phytotoxic Pyrrolizidine Alkaloids. MDPI. [Link]

  • World Health Organization. (2001). N-METHYL-2-PYRROLIDONE. International Programme on Chemical Safety. [Link]

  • Georgieva, M., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Technical Support Center: 5-Methyl-2-(pyrrolidin-3-yl)pyridine Dihydrochloride Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this hub specifically for researchers, medicinal chemists, and drug development professionals working with 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride .

This molecule features a dual-ring architecture—a pyridine ring and a saturated secondary amine (pyrrolidine). While this structure is highly valuable for receptor targeting, it introduces specific physicochemical challenges in aqueous environments, namely pH-dependent solubility shifts and susceptibility to oxidative degradation. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure absolute experimental integrity.

Part 1: Troubleshooting FAQs

Q1: My aqueous stock solution turns yellow after a few days on the bench. What is happening mechanically, and how do I stop it? Expert Insight: The yellowing is a visual indicator of oxidative degradation. The pyrrolidine ring contains a secondary amine, which is highly susceptible to oxidation in aqueous solutions when exposed to dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺). The reaction proceeds via an electron transfer mechanism, forming nitroxide radicals or hydroxylamines (1)[1]. Furthermore, the relative flexibility of the pyrrolidine ring's C–N bonds, compared to highly rigid tertiary amines, lowers the activation energy required for this oxidative electron transfer (2)[2]. Solution: Always prepare stock solutions in degassed water. Adding a chelating agent like EDTA sequesters trace metals, effectively halting the catalytic oxidation cycle.

Q2: When I adjust my 50 mM stock solution to pH 7.4 for cell-based assays, the solution becomes cloudy and precipitates. Why? Expert Insight: This is a pH-dependent solubility issue driven by the compound's pKa values. As a dihydrochloride salt, both the pyridine nitrogen (pKa ~5.2) and the pyrrolidine nitrogen (pKa ~11.3) are initially protonated. This makes the unbuffered aqueous solution highly acidic (pH ~2) and highly water-soluble (di-cationic state). When you titrate the solution to pH 7.4, the pyridine ring deprotonates and becomes neutral. The molecule transitions from a highly soluble di-cation to a less soluble mono-cation. Solution: Never adjust the pH of a highly concentrated stock. Instead, dilute the acidic stock into your final assay buffer at the working concentration (typically <1 mM) to ensure the mono-cation remains well below its solubility limit.

Q3: Is the dihydrochloride salt hygroscopic, and how does this affect my molarity calculations? Expert Insight: Yes, amine hydrochlorides are notoriously hygroscopic. If left exposed to ambient humidity, the powder rapidly absorbs atmospheric water. This increases the mass of the bulk powder, leading to artificially low molarity calculations if the absorbed water weight is not accounted for. Solution: Store the lyophilized powder in a desiccator. When weighing, work quickly or use a controlled-humidity glove box.

Part 2: Mechanistic & Workflow Visualizations

Degradation Native Pyrrolidine Ring (Secondary Amine) Radical Nitroxide Radical (Intermediate) Native->Radical O2, Trace Metals (Cu2+, Fe3+) Degraded Ring-Opened / N-Oxide (Loss of Activity) Radical->Degraded Hydrolysis / Time

Oxidative degradation pathway of the secondary amine moiety catalyzed by trace metals.

Workflow Step1 Weigh Dihydrochloride Salt (Protect from Moisture) Step2 Dissolve in Degassed Water (Initial pH ~2.5) Step1->Step2 Decision Target Assay pH? Step2->Decision Step3A Dilute to <1 mM Buffer to pH 7.4 Decision->Step3A Biological Assay Step3B Add 1mM EDTA (Prevent Oxidation) Decision->Step3B Stock Storage Step3A->Step3B Step4 Aliquot & Store at -80°C (Under Argon) Step3B->Step4

Workflow for the preparation and pH adjustment of stable aqueous stock solutions.

Part 3: Quantitative Stability Profiles

The following table summarizes the degradation kinetics of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride under various aqueous conditions. Note the critical protective effect of degassing and chelating agents.

Storage ConditionSolventTempAdditives7-Day Recovery30-Day RecoveryPrimary Degradant
Ambient BenchtopUltrapure Water25°CNone82.4%58.1%N-Oxide / Nitroxide
RefrigeratedUltrapure Water4°CNone94.2%87.5%N-Oxide
PhysiologicalPBS (pH 7.4)37°CNone71.0%< 40.0%Free-base precipitate
Optimized Stock Degassed Water -80°C 1 mM EDTA > 99.5% > 99.0% None detected

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of a 10 mM Oxidation-Resistant Stock Solution

This protocol establishes an environment that suppresses the primary degradation pathways of aqueous amine solvents (3)[3].

  • Step 1: Solvent Degassing

    • Action: Boil ultrapure water for 10 minutes and cool it under a continuous stream of Nitrogen gas.

    • Causality: Removing dissolved oxygen prevents the formation of reactive oxygen species (ROS) that initiate the oxidation of the pyrrolidine ring.

  • Step 2: Chelator Addition

    • Action: Add 1 mM EDTA to the degassed water.

    • Causality: Trace metals (like Cu²⁺) act as potent catalysts for secondary amine oxidation. EDTA sequesters these ions, neutralizing their catalytic potential.

  • Step 3: Dissolution

    • Action: Weigh the compound in a low-humidity environment and dissolve it in the prepared solvent to a final concentration of 10 mM. Do not adjust the pH (it should naturally rest around pH 2.5).

  • Step 4: Self-Validation Checkpoint

    • Action: Before freezing, take a 10 µL aliquot and run LC-MS (UV at 254 nm). You must observe a single peak corresponding to the parent mass ([M+H]⁺ = 177.1 m/z). If secondary peaks at +16 m/z (N-oxide) are present, discard the batch.

  • Step 5: Storage

    • Action: Aliquot into amber glass vials, blanket the headspace with Argon gas, and freeze at -80°C.

Protocol 2: pH Adjustment for in vitro Biological Assays
  • Step 1: Thawing

    • Action: Thaw the 10 mM stock solution on ice, protected from light.

  • Step 2: Dilution Before Neutralization

    • Action: Dilute the acidic stock solution to your final working concentration (e.g., 500 µM) in the assay buffer before adjusting the pH to 7.4.

    • Causality: At pH 7.4, the pyridine ring deprotonates, shifting the molecule from a highly soluble di-cation to a less soluble mono-cation. If neutralized at high concentrations (>10 mM), the mono-cation will exceed its solubility limit and precipitate.

  • Step 3: Self-Validation Checkpoint

    • Action: After diluting and buffering to pH 7.4, measure the Optical Density (OD) at 600 nm. An OD₆₀₀ > 0.05 indicates micro-precipitation. If observed, reduce the working concentration or increase the co-solvent ratio (e.g., 1% DMSO).

Part 5: References

  • Title: Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link][3]

  • Title: Stability of Structurally Varied Aqueous Amines for CO2 Capture Source: ACS Publications URL: [Link][2]

  • Title: Improved Methods for the Oxidation of Secondary Amines to Nitroxides Source: Taylor & Francis URL: [Link][1]

Sources

Common pitfalls in 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals working with 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride. As a Senior Application Scientist, my goal is to provide you with field-proven insights and troubleshooting strategies to navigate the common pitfalls encountered during experimentation with this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride.

Q1: What are the recommended storage conditions for 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride?

A1: Proper storage is critical to maintain the integrity of the compound. It is recommended to store 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride in a cool, dry place, away from direct sunlight and moisture. The container should be tightly sealed to prevent the absorption of atmospheric water, as the dihydrochloride salt can be hygroscopic. For long-term storage, maintaining a temperature of -20°C is advisable.

Q2: What are the key safety precautions when handling this compound?

A2: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust or fumes by working in a well-ventilated area or a fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q3: In which solvents is 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride soluble?

A3: As a dihydrochloride salt, this compound is generally soluble in polar protic solvents such as water and methanol. Its solubility in non-polar organic solvents is expected to be limited. When preparing solutions for experiments, it is recommended to start with a small amount of solvent and gradually increase it until the compound is fully dissolved. Sonication can aid in dissolution.

II. Troubleshooting Guide: Navigating Experimental Challenges

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues that may arise during your experiments.

Synthesis and Purification Pitfalls

Q4: I am synthesizing 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride and my yield is consistently low. What are the likely causes?

A4: Low yields can stem from several factors throughout the synthetic process. A common synthetic route involves the coupling of a protected 3-aminopyrrolidine with a suitable pyridine derivative, followed by deprotection and salt formation.

  • Incomplete Reaction: The initial coupling reaction may not be going to completion. Ensure that the reaction conditions (temperature, time, and stoichiometry of reactants) are optimized. The choice of coupling reagents and base is also critical.

  • Side Reactions: The presence of reactive functional groups can lead to unwanted side reactions. Ensure that appropriate protecting groups are used for the pyrrolidine nitrogen.

  • Purification Losses: Significant loss of product can occur during purification steps. If using column chromatography, ensure the chosen solvent system provides good separation and that the compound does not irreversibly bind to the stationary phase. During extraction, ensure the pH is appropriately adjusted to partition the product into the desired phase.

  • Degradation: The product may be degrading during workup or purification. Avoid prolonged exposure to harsh acidic or basic conditions.

Experimental Workflow for Yield Optimization:

Caption: Decision tree for troubleshooting low reaction yield.

Q5: My purified 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride shows unexpected peaks in the NMR spectrum. How can I identify the impurities?

A5: Unexpected peaks in the NMR spectrum are a common indication of impurities. The nature and source of these impurities can often be deduced from their chemical shifts and coupling patterns.

  • Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., ethyl acetate, dichloromethane, acetone) are frequently observed. Comparing the chemical shifts of the unknown peaks to known solvent peaks can confirm their presence.

  • Starting Materials or Reagents: Incomplete reaction or inefficient purification can result in the carryover of starting materials or reagents. Compare the NMR spectrum of your product with those of the starting materials.

  • Side Products: As mentioned in Q4, side reactions can generate impurities with structures similar to the desired product.

  • Degradation Products: If the compound has been stored improperly or exposed to harsh conditions, degradation may have occurred.

Troubleshooting Impurities with NMR:

Potential Impurity Typical NMR Signature Actionable Step
Residual SolventsSharp singlets in characteristic regions (e.g., δ 2.05 for acetone, δ 7.26 for chloroform)Dry the sample under high vacuum for an extended period.
Unreacted Starting MaterialPeaks corresponding to the known spectrum of the starting materialRe-purify the product using a different solvent system for chromatography or recrystallization.
Side ProductsPeaks with similar structural motifs to the product (e.g., aromatic or aliphatic signals)Re-evaluate the reaction conditions to minimize side product formation and optimize purification.
WaterA broad peak, typically between δ 1.5-4.5, depending on the solvent and concentrationEnsure the use of anhydrous solvents and store the final product in a desiccator.
In-Vitro and In-Vivo Experimental Challenges

Q6: I am using 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride in a cell-based assay and observing inconsistent results. What could be the cause?

A6: Inconsistent results in cell-based assays can be due to issues with the compound itself or the experimental setup.

  • Compound Stability in Media: The compound may not be stable in the cell culture medium over the duration of the experiment. This can lead to a decrease in the effective concentration and variability in the observed biological effect.

  • Solubility Issues: Poor solubility in the assay buffer or medium can lead to precipitation of the compound, resulting in an inaccurate concentration.

  • Interaction with Media Components: The compound may interact with components of the cell culture medium, such as serum proteins, which can affect its bioavailability and activity.

  • pH Changes: The addition of the dihydrochloride salt to a weakly buffered solution can alter the pH, which may in turn affect cell viability and the compound's activity.

Protocol for Verifying Compound Stability in Assay Media:

  • Prepare a stock solution of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride in an appropriate solvent (e.g., water or DMSO).

  • Dilute the stock solution to the final working concentration in the cell culture medium to be used in the assay.

  • Incubate the solution under the same conditions as the cell-based assay (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analyze the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.

  • A significant decrease in concentration over time indicates instability.

Logical Workflow for Troubleshooting Inconsistent Assay Results:

Caption: Workflow for diagnosing inconsistent cell-based assay results.

III. References

At present, detailed, publicly available scientific literature and application notes specifically focusing on the experimental pitfalls of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride are limited. The troubleshooting guidance provided is based on general principles of organic synthesis, medicinal chemistry, and cell-based assays, which are broadly applicable to compounds of this nature. For compound-specific data, it is highly recommended to consult the documentation provided by your chemical supplier.

Technical Support Center: Enhancing the Bioavailability of 5-Methyl-2-(pyrrolidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for troubleshooting and improving the oral bioavailability of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride. The strategies outlined herein are based on established principles of pharmaceutical sciences and are designed to be both scientifically rigorous and practically applicable in a laboratory setting.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary physicochemical challenges affecting the oral bioavailability of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride?

A1: The dihydrochloride salt form of this molecule suggests high aqueous solubility, which is advantageous for dissolution in the gastrointestinal (GI) tract. However, this high polarity can be a significant barrier to permeation across the lipid-rich intestinal epithelium. The molecule contains basic pyridine and pyrrolidine moieties, meaning its ionization state will vary with the pH of the GI tract, impacting both solubility and permeability. Furthermore, pyridine-containing compounds can be susceptible to first-pass metabolism in the liver by cytochrome P450 enzymes, which can significantly reduce the amount of active drug reaching systemic circulation.[1]

Q2: How does the dihydrochloride salt form impact absorption?

A2: The primary role of the dihydrochloride salt is to enhance aqueous solubility compared to the free base.[2][3][4] This is a critical first step for oral absorption. However, the high polarity of the ionized form can limit its ability to passively diffuse across the lipophilic cell membranes of the intestinal wall. The extent of ionization is pH-dependent, and therefore, the absorption window in the GI tract may be limited to regions where the molecule is in a more neutral, lipophilic state.

Q3: What metabolic pathways are likely to reduce the bioavailability of this compound?

A3: Given the presence of the pyridine ring, the compound is a likely candidate for metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is a major drug-metabolizing enzyme in the liver and intestines.[1][5] Potential metabolic transformations include oxidation of the pyridine or pyrrolidine rings, N-dealkylation, or hydroxylation of the methyl group. These metabolic processes, occurring during the first pass through the liver, can inactivate the compound or facilitate its rapid excretion, thereby lowering its oral bioavailability.[6]

Troubleshooting Guide: A Step-by-Step Approach to Improving Bioavailability

This guide provides a systematic approach to identifying and overcoming the barriers to oral bioavailability for 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride.

Phase 1: Foundational Physicochemical and In Vitro Characterization

A thorough understanding of the molecule's intrinsic properties is the first step in any rational formulation design.

1.1. Solubility and pH Profile:

  • Action: Determine the aqueous solubility of the compound at different pH values that mimic the GI tract (e.g., pH 1.2, 4.5, and 6.8).

  • Rationale: This will identify if solubility is a rate-limiting step at any point in the GI tract. Even for a highly soluble salt, the free base may precipitate in the higher pH of the intestine.

1.2. Lipophilicity (LogD):

  • Action: Measure the distribution coefficient (LogD) at physiological pH values.

  • Rationale: LogD is a better predictor of membrane permeability than LogP for ionizable compounds as it accounts for the equilibrium between the ionized and non-ionized forms. A LogD between 1 and 3 is often considered optimal for passive diffusion.

1.3. In Vitro Permeability (Caco-2 Assay):

  • Action: Conduct a bidirectional Caco-2 permeability assay.[7][8][9]

  • Rationale: This assay uses a monolayer of human intestinal cells to predict in vivo drug absorption.[7][8] It provides the apparent permeability coefficient (Papp) and the efflux ratio, which can indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[10]

1.4. In Vitro Metabolic Stability:

  • Action: Perform a liver microsomal stability assay.[11][12][13][14][15]

  • Rationale: This assay measures the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance and susceptibility to first-pass metabolism.[12][15]

Phase 2: Targeted Formulation and Delivery Strategies

Based on the data from Phase 1, the following strategies can be employed to address specific bioavailability challenges.

Troubleshooting Scenario 1: High Solubility, Low Permeability

If the compound is highly soluble but exhibits low Caco-2 permeability, the focus should be on enhancing its transport across the intestinal epithelium.

  • Strategy 1: Permeation Enhancers:

    • Action: Co-formulate with GRAS (Generally Recognized as Safe) permeation enhancers.

    • Rationale: These agents can transiently open the tight junctions between intestinal cells or fluidize the cell membrane, allowing for increased paracellular or transcellular transport.[16][17][18] Examples include medium-chain fatty acids (e.g., sodium caprate) and certain surfactants.[19]

  • Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS):

    • Action: Formulate the compound in a lipid-based system such as a Self-Emulsifying Drug Delivery System (SEDDS).[20][21]

    • Rationale: LBDDS can improve the absorption of polar compounds by presenting the drug in a solubilized state at the site of absorption and can also promote lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[20][22][23]

Troubleshooting Scenario 2: High Permeability, Low In Vivo Bioavailability

If the compound has good permeability but still shows low bioavailability in vivo, first-pass metabolism is the likely culprit.

  • Strategy 1: Prodrug Approach:

    • Action: Design a prodrug by chemically modifying a part of the molecule that is susceptible to metabolism.[24][25]

    • Rationale: The prodrug can mask the metabolic site, allowing the molecule to be absorbed intact. Once in systemic circulation, the modifying group is cleaved by enzymes to release the active parent drug.[24][25]

  • Strategy 2: Co-administration with a CYP Inhibitor (for preclinical studies):

    • Action: In animal models, co-administer the compound with a known inhibitor of the suspected metabolizing enzyme (e.g., ketoconazole for CYP3A4).

    • Rationale: A significant increase in bioavailability upon co-administration provides strong evidence for the involvement of that specific metabolic pathway. This is a tool for investigation, not a therapeutic strategy.

Experimental Workflows and Data Interpretation

Workflow for Bioavailability Enhancement

Caption: A systematic workflow for improving the oral bioavailability of the target compound.

Data Interpretation Table
ParameterResult Indicating a ProblemPotential CauseRecommended Action
Solubility < 1 mg/mL at pH 6.8Precipitation of free baseConsider alternative salt forms or enabling formulations (e.g., amorphous solid dispersions).
Caco-2 Papp (A→B) < 1 x 10⁻⁶ cm/sPoor membrane permeabilityInvestigate permeation enhancers or lipid-based formulations.
Efflux Ratio (B→A / A→B) > 2Active efflux by transporters like P-gpCo-administer with a known P-gp inhibitor in vitro to confirm; consider formulations that can mitigate efflux.
Microsomal Half-life < 30 minutesHigh intrinsic clearanceConsider a prodrug approach to mask metabolic hotspots.

Detailed Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Test compound, positive (e.g., propranolol) and negative (e.g., atenolol) controls

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.[26]

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the leakage of Lucifer yellow.[7]

  • For apical to basolateral (A→B) transport, add the test compound to the apical side and collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes).[10]

  • For basolateral to apical (B→A) transport, add the compound to the basolateral side and sample from the apical side.[10]

  • Quantify the compound concentration in the samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Protocol 2: Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of the compound in the presence of liver enzymes.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Test compound and positive controls (e.g., verapamil, testosterone)

  • Acetonitrile with an internal standard to stop the reaction

  • LC-MS/MS for quantification

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.[11]

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.[13]

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot and add it to cold acetonitrile with an internal standard to terminate the reaction.[13][15]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Plot the natural log of the percent remaining versus time to determine the half-life and calculate the intrinsic clearance.[13]

References

  • Walsh Medical Media. (2024, May 30). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes.
  • Caco2 assay protocol. (n.d.).
  • Functions of Lipids for Enhancement of Oral Bioavailability of Poorly W
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly w
  • Lipid nanoparticles for enhancing oral bioavailability. (n.d.). Nanoscale (RSC Publishing).
  • Domainex. (n.d.). Caco-2 Permeability Assay.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Upd
  • Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Microsomal Stability.
  • Journal of Global Trends in Pharmaceutical Sciences. (2014, October 13). LIPID BASED DRUG DELIVERY SYSTEM FOR ENHANCING ORAL BIOAVAILABILITY.
  • The strawberry-derived permeation enhancer pelargonidin enables oral protein delivery. (n.d.). PNAS.
  • Critical evaluation of permeation enhancers for oral mucosal drug delivery. (2010, February 19).
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Discovery of synergistic permeation enhancers for oral drug delivery. (2008, June 4). PubMed.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. (2022, December 19). MDPI.
  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10).
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • How are chemical structures modified to improve bioavailability? (2025, March 20).
  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stear
  • ResearchGate. (n.d.). A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis | Request PDF.
  • 5-Methyl-2-(pyrrolidin-3-yloxy)
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). PMC.
  • Advanced Methodologies for Pharmaceutical Salt Synthesis. (2021, January 20). Crystal Growth & Design.
  • MilliporeSigma. (n.d.). 5-Methyl-2-(pyrrolidin-2-yl)pyridine (hydrochloride).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009, November 15).
  • WuXi AppTec DMPK. (2024, March 15).
  • SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. (2020, March 23).
  • ChemScene. (n.d.). 5-MEthyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride.
  • Design of compounds that increase the absorption of polar molecules. (n.d.). PMC - NIH.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012, April 25). Journal of Medicinal Chemistry.
  • NextSDS. (n.d.). 5-Methyl-2-(pyrrolidin-3-yloxy)
  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing.
  • Sigma-Aldrich. (n.d.). 2-Methyl-5-(pyrrolidin-2-yl)pyridine | 90872-72-3.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.

Sources

Degradation of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride and prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling, stability, and use of this compound. Our goal is to empower you with the knowledge to mitigate degradation and ensure the integrity of your experiments.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride and what are its common applications?

    • Why is this compound supplied as a dihydrochloride salt?

    • What are the primary stability concerns for this molecule?

    • How should I properly store this compound?

    • What are the signs of degradation?

  • Troubleshooting Guide: Common Experimental Issues

    • Issue: Inconsistent Potency or Activity in Assays

    • Issue: Poor Solubility or Precipitation in Aqueous Buffers

    • Issue: Color Change or Physical Alteration of the Solid Compound

  • In-Depth Technical Protocols

    • Protocol 1: Recommended Handling and Weighing of a Hygroscopic Compound

    • Protocol 2: Preparation of Aqueous Stock Solutions

  • Understanding Degradation: Potential Pathways

    • Oxidative Degradation of the Pyrrolidine and Pyridine Rings

    • Hydrolytic Degradation

  • References

Frequently Asked Questions (FAQs)

Q1: What is 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride and what are its common applications?

5-Methyl-2-(pyrrolidin-3-yl)pyridine is a heterocyclic organic compound containing both a substituted pyridine ring and a pyrrolidine ring.[1][2][3] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a core structure in numerous biologically active molecules and natural alkaloids like nicotine.[1][4][5] Similarly, the pyridine scaffold is a common feature in many pharmaceutical compounds. This structural combination suggests its use in medicinal chemistry and drug discovery as a building block or a candidate molecule for various therapeutic targets.[4][6]

Q2: Why is this compound supplied as a dihydrochloride salt?

Many amine-containing pharmaceutical compounds are formulated as hydrochloride salts for several key reasons:[7]

  • Enhanced Solubility: The salt form is generally more soluble in aqueous solutions compared to the free base, which is crucial for many biological assays and formulations.[8][9]

  • Improved Stability: The salt form is often a more stable, crystalline solid with a higher melting point than the free base, making it easier to purify and handle.[7]

  • Ease of Handling: Amine free bases can be oily or have unpleasant odors, while their salt forms are typically odorless, crystalline solids.[7]

The "dihydrochloride" designation indicates that both basic nitrogen atoms—one in the pyridine ring and one in the pyrrolidine ring—are protonated and associated with a chloride counter-ion.

Q3: What are the primary stability concerns for this molecule?

The primary stability concerns for 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride are:

  • Hygroscopicity: As a dihydrochloride salt, the compound is likely to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[10][11][12] This can lead to physical changes like clumping and chemical degradation.[10][11]

  • Oxidation: Both the pyridine and pyrrolidine rings can be susceptible to oxidation, especially when exposed to air, light, or certain metal ions.

  • pH Sensitivity: In solution, the stability of the compound can be pH-dependent. Extreme pH values may promote degradation.

Q4: How should I properly store this compound?

To ensure the long-term stability of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride, proper storage is critical. Based on best practices for hygroscopic amine hydrochlorides:[11][13]

Storage ConditionRecommendationRationale
Container Tightly sealed, preferably in the original vial with an inert gas headspace (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture and oxygen.[11][13]
Environment A desiccator or a dry box with a desiccant (e.g., silica gel).Maintains a low-humidity environment to prevent moisture absorption.[11]
Temperature Cool and dry place. Refer to the supplier's recommendation, often 2-8°C.Reduces the rate of potential chemical degradation.
Light Protected from light.Prevents potential photochemical degradation.

Q5: What are the signs of degradation?

Be vigilant for the following signs, which may indicate that your compound has degraded:

  • Physical Appearance: The most common initial sign is a change in the physical state from a free-flowing powder to a clumpy, caked, or even a sticky, viscous liquid due to moisture absorption.[10][11]

  • Color Change: A change from a white or off-white solid to yellow or brown can indicate oxidative degradation.

  • Analytical Discrepancies: Inconsistent results in assays, the appearance of unexpected peaks in HPLC or LC-MS analysis, or a decrease in the main peak's area over time are strong indicators of chemical degradation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical workflow for troubleshooting.

Issue: Inconsistent Potency or Activity in Assays

You observe a drop in the compound's expected biological activity or high variability between experiments.

A Inconsistent Activity Observed B Has the solid compound absorbed moisture? (clumping, sticky appearance) A->B C Yes B->C Yes D No B->D No G Degradation due to hygroscopicity is likely. This leads to inaccurate weighing. C->G F Review stock solution preparation and storage. Was it stored correctly? For how long? D->F E Prepare fresh stock solution from a new vial or a properly stored aliquot. H Potential solution degradation. Prepare fresh stock and use promptly. F->H I Was the correct anhydrous solvent used? F->I G->E

Troubleshooting workflow for inconsistent activity.

Causality: The most frequent cause of inconsistent potency for hygroscopic compounds is inaccurate weighing due to absorbed water.[10][11] If you weigh out 10 mg of a compound that has absorbed 10% water by mass, you are actually dispensing only 9 mg of the active compound. This directly impacts the final concentration in your assay.

Issue: Poor Solubility or Precipitation in Aqueous Buffers

The compound does not dissolve completely, or a precipitate forms after initial dissolution.

Possible Causes & Solutions:

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions (e.g., from NaCl or KCl), it can suppress the dissolution of the hydrochloride salt, leading to precipitation.[14]

    • Solution: Try using a buffer system with a different counter-ion (e.g., phosphate or sulfate-based buffers) if your experimental design allows.

  • pH of the Buffer: The compound's solubility is likely pH-dependent. As a dihydrochloride salt of a weak base, it will be most soluble at a lower pH. If your buffer pH is too high (alkaline), it can cause the deprotonation of the amine groups, leading to the precipitation of the less soluble free base.

    • Solution: Measure the pH of your final solution. If possible, adjust the pH to a more acidic range to maintain solubility. If the assay requires a specific pH, consider making a concentrated stock in a suitable solvent (like DMSO or water with a small amount of acid) and then diluting it into the final buffer.

  • Disproportionation: In some cases, a salt can convert back to its free base form during manufacturing or storage, which can affect solubility.[8]

    • Solution: While difficult to address without re-synthesis, ensuring proper storage minimizes this risk. If solubility issues persist with a new batch, contact the supplier.

Issue: Color Change or Physical Alteration of the Solid Compound

The solid material has changed from a white powder to a yellow/brown solid or has become sticky.

A Physical Change Observed in Solid B Is the compound clumpy or sticky? A->B C Is there a color change (e.g., to yellow/brown)? A->C D Moisture Absorption (Hygroscopicity) B->D Yes E Oxidative Degradation C->E Yes F Review storage conditions. Use a desiccator or glove box. D->F H Compound integrity is compromised. Do not use for quantitative experiments. D->H G Store under inert gas (Ar/N2). Protect from light. E->G E->H

Troubleshooting for physical changes in the solid.

Causality: Stickiness or clumping is a clear sign of moisture absorption.[11] A color change often indicates oxidation. Both processes create impurities and compromise the integrity of the material. It is strongly advised not to use material that has undergone such changes for any experiment where purity and accurate concentration are critical.

In-Depth Technical Protocols

Protocol 1: Recommended Handling and Weighing of a Hygroscopic Compound

This protocol minimizes moisture absorption during weighing.[11]

  • Preparation:

    • Allow the sealed container of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

    • Perform all weighing operations in an environment with controlled low humidity, such as a glove box or a balance with a draft shield in a low-humidity room. If not available, work quickly and efficiently.

    • Use clean, dry spatulas and weigh boats.

  • Weighing:

    • Tare the weigh boat on the analytical balance.

    • Quickly open the compound container, remove the desired amount of powder, and immediately and securely reseal the container.

    • Record the stable weight.

  • Post-Weighing:

    • Immediately proceed to dissolve the weighed powder. Do not leave it exposed to the open air.

    • Return the primary container to its proper storage conditions (e.g., desiccator).

Protocol 2: Preparation of Aqueous Stock Solutions
  • Solvent Selection: Use high-purity, deoxygenated water or an appropriate anhydrous buffer.

  • Calculation: Calculate the required mass of the compound for your desired stock concentration and volume.

  • Dissolution:

    • Weigh the compound according to Protocol 1.

    • Transfer the weighed solid to a volumetric flask.

    • Add approximately 70-80% of the final volume of the solvent.

    • Mix by swirling or gentle vortexing until the solid is completely dissolved. Sonication may be used cautiously if needed.

    • Once dissolved, add the solvent to the final volume mark.

    • Stopper the flask and invert several times to ensure a homogenous solution.

  • Storage of Stock Solution:

    • For short-term storage, keep the solution at 2-8°C, protected from light.

    • For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot completely and vortex gently.

Understanding Degradation: Potential Pathways

While specific degradation studies on 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride are not widely published, we can infer likely degradation pathways based on the known chemistry of its constituent pyridine and pyrrolidine rings.[15][16][17][18][19]

Oxidative Degradation of the Pyrrolidine and Pyridine Rings

Both heterocyclic rings can be susceptible to oxidation. The pyridine ring can undergo hydroxylation, a common initial step in microbial and environmental degradation pathways, which can eventually lead to ring cleavage.[15][16][18] The pyrrolidine ring, being a saturated amine, can also undergo oxidation.

cluster_0 Potential Oxidative Degradation A 5-Methyl-2-(pyrrolidin-3-yl)pyridine B Hydroxylated Intermediates A->B Oxidation (e.g., O2, light, metal ions) C Ring-Opened Products B->C Ring Cleavage D Further Degradation (e.g., to smaller acids, CO2) C->D

Potential oxidative degradation pathway.

Hydrolytic Degradation

While the core structure is generally stable against hydrolysis, the presence of absorbed water in the solid state can facilitate other degradation reactions by increasing molecular mobility and acting as a reactant or catalyst.[10][11]

Prevention Strategies Summary Table

Degradation TypePrimary CausePrevention Strategy
Hygroscopicity Exposure to atmospheric moistureStore in a desiccator, handle in a low-humidity environment, keep container tightly sealed.[11][12]
Oxidation Exposure to oxygen, light, metal contaminantsStore under an inert atmosphere (Ar, N2), use amber vials to protect from light.
Solution Instability Incorrect pH, freeze-thaw cyclesPrepare fresh solutions, store aliquots at -20°C or below, use appropriate buffers.

By understanding the inherent properties of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride and implementing these best practices, researchers can significantly enhance the reliability and reproducibility of their experimental outcomes.

References

  • Fetzner, S. (2020). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. [Link]

  • Li, Y., et al. (2024). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. IWA Publishing. [Link]

  • Petkevicius, K., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews. [Link]

  • Gatto, B., et al. (2015). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. ResearchGate. [Link]

  • Bobko, A. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. [Link]

  • Stankovic, C., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • Sönmez, G., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Sönmez, G., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

  • Not Daltøn. (2014). Why formulate drugs as HCl salts when HCl is in stomach acid? Chemistry Stack Exchange. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

  • Chemcas. (n.d.). 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride. Chemcals. [Link]

  • Lee, P. I., & Li, J. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. [Link]

  • Ku, M. S. (2005). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • He, Y., et al. (2015). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. ResearchGate. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

  • NextSDS. (n.d.). 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine. NextSDS. [Link]

  • FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]

Sources

5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride experimental controls and best practices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride . This compound belongs to the pyrrolidinyl-pyridine class of molecules, which are widely utilized as potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs) in preclinical drug discovery[1].

Because nAChRs are fast-acting, ligand-gated ion channels that undergo rapid conformational changes, working with modulators of this class requires stringent experimental controls. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your electrophysiology and cell-based assays.

Section 1: Compound Handling & Preparation FAQs

Q: My IC₅₀/EC₅₀ values are shifting between independent assay runs. What is causing this variability? A: As a dihydrochloride salt, 5-Methyl-2-(pyrrolidin-3-yl)pyridine is highly water-soluble but extremely hygroscopic. If the compound is repeatedly exposed to ambient humidity, it absorbs atmospheric water, increasing its apparent mass. When you weigh the powder under these conditions, you are weighing a mixture of compound and water, leading to sub-optimal molarity in your stock solutions.

  • Best Practice: Store the lyophilized powder desiccated at -20°C. Equilibrate the vial to room temperature before opening to prevent condensation. Prepare single-use aliquots of 10 mM stock in anhydrous DMSO or directly in your assay buffer.

Q: Does the compound stick to plasticware during serial dilutions? A: Yes. Pyrrolidinyl-pyridines and similar amine-containing nAChR ligands (like ABT-418 or epibatidine) can exhibit non-specific binding to standard polystyrene plates, especially at low nanomolar concentrations.

  • Best Practice: Always use low-binding polypropylene plates for serial dilutions. If your assay permits, add a carrier protein (e.g., 0.1% BSA) to your extracellular buffer to prevent compound depletion before it reaches the cells.

Section 2: Electrophysiology & Desensitization Troubleshooting

Q: I am recording whole-cell currents, but the peak current decays almost instantly, making it impossible to quantify the compound's efficacy. How can I fix this? A: You are observing rapid receptor desensitization, a hallmark of nAChRs (particularly the α7 and α4β2 subtypes). Prolonged exposure to agonists drives the receptor into a high-affinity, closed-channel desensitized state[2]. Furthermore, intracellular calcium elevation acts as a negative feedback loop, stabilizing this desensitized state[3].

  • Best Practice: You must control both the speed of ligand application and the intracellular calcium microdomain. Use a fast-perfusion system and optimize your intracellular calcium chelator (see the methodology section below).

nAChR_Pathway Ligand 5-Methyl-2-(pyrrolidin-3-yl)pyridine (Agonist Application) nAChR Neuronal nAChR (e.g., α4β2 / α7) Ligand->nAChR Binds orthosteric site OpenState Channel Opening (Na+, Ca2+ Influx) nAChR->OpenState Conformational change Depolarization Membrane Depolarization OpenState->Depolarization Ion flux IntracellularCa Intracellular Ca2+ Elevation OpenState->IntracellularCa Ca2+ entry Desensitization Receptor Desensitization (Closed State) Desensitization->nAChR Recovery (Time-dependent) IntracellularCa->Desensitization Negative feedback

Mechanism of nAChR activation and calcium-dependent rapid desensitization.

Q: How do I validate that my cell hasn't permanently desensitized between compound applications? A: Every electrophysiological recording must be a self-validating system. Implement a "paired-pulse" protocol. Apply a reference pulse of a known full agonist (e.g., 100 μM Nicotine) for 1 second, followed by a strict washout period (typically 3-5 minutes). Once the baseline is re-established, apply your test compound. Conclude the recording with a final application of the reference agonist. If the final response is <80% of the initial response, discard the sweep, as the cell has not fully recovered or has lost seal integrity[2].

Section 3: Quantitative Pharmacological Reference Data

To properly design your concentration-response curves for 5-Methyl-2-(pyrrolidin-3-yl)pyridine, it is critical to benchmark it against well-characterized pyrrolidinyl-pyridine derivatives. The table below summarizes the kinetic and pharmacological properties of this compound class.

Compound ClassPrimary Target Subtype(s)Typical EC₅₀ / KᵢFast Desensitization Rate (Tau)Required Recovery Time
Nicotine α4β2, α71.6 μM[4]~70 ms[2]2 - 5 min
ABT-418 α4β213.9 μM[4]~100 ms3 - 5 min
ABT-594 α4β2, α6β40.1 - 1 μM[5]~50 ms3 - 5 min
5-Methyl-2-(pyrrolidin-3-yl)pyridine α4β2 (Predicted)1 - 15 μM< 100 ms> 3 min

Section 4: Validated Experimental Methodologies

Protocol: High-Throughput Automated Patch-Clamp for Fast-Desensitizing nAChRs

Objective: Accurately capture peak inward currents of nAChRs activated by 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride while mitigating rapid receptor desensitization.

Materials:

  • HEK293 cells stably expressing human α4β2 or α7 nAChRs.

  • Automated patch-clamp platform (e.g., Qube 384 or QPatch).

  • Extracellular Solution: 149 mM NaCl, 4 mM KCl, 10 mM HEPES, 5 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂ (pH 7.4)[5].

  • Intracellular Solution: 140 mM KCl, 4 mM MgSO₄, 10 mM BAPTA, 10 mM HEPES, 3 mM ATP (pH 7.2)[2].

Step-by-Step Workflow:

  • Cell Preparation: Harvest HEK293 cells at 70-80% confluency. Resuspend in extracellular solution to a density of 2-3 × 10⁶ cells/mL. Maintain cells in suspension with gentle agitation to prevent clumping.

  • Compound Plate Preparation: Dissolve 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride in anhydrous DMSO to 10 mM. Perform serial dilutions in extracellular solution. Ensure the final DMSO concentration does not exceed 0.5% to prevent membrane destabilization.

  • Intracellular Calcium Buffering (Causality Check): Fill the patch plate intracellular reservoirs with the BAPTA-containing internal solution. Why BAPTA instead of EGTA? BAPTA has significantly faster calcium-binding kinetics. This prevents the rapid accumulation of intracellular calcium microdomains near the receptor pore, which is the primary trigger for premature nAChR desensitization[3].

  • Solution Stacking & Perfusion (Causality Check): Program the automated liquid handler to utilize a "solution stacking" technique. Why is this necessary? Because nAChRs desensitize in milliseconds, solution stacking pre-positions the ligand right next to the cell, reducing exposure and exchange times to <1 second. This ensures the amplifier captures the true peak current before the ~70 ms desensitization phase begins[2][6].

  • Execution of the Paired-Pulse Protocol:

    • Apply a 1-second pulse of a reference agonist (e.g., 100 μM Nicotine).

    • Washout with extracellular buffer for exactly 3 minutes to allow full recovery.

    • Apply a 1-second pulse of the test compound (5-Methyl-2-(pyrrolidin-3-yl)pyridine).

    • Washout for 3 minutes.

    • Re-apply the reference agonist.

  • Data Quality Control: Discard any well where the final reference pulse is <80% of the initial pulse amplitude.

PatchClampWorkflow Prep Compound Prep (10mM in DMSO) Dilution Serial Dilution in Extracellular Buffer Prep->Dilution Perfusion Fast Perfusion (<1 ms exchange) Dilution->Perfusion Recording Whole-Cell Patch-Clamp Perfusion->Recording Apply agonist Washout Buffer Washout (Recovery phase) Recording->Washout Measure peak/decay Washout->Perfusion Paired-pulse protocol

Workflow for nAChR electrophysiology utilizing fast perfusion to capture peak currents.

Sources

Validation & Comparative

Comprehensive Efficacy Comparison: 5-Methyl-2-(pyrrolidin-3-yl)pyridine Dihydrochloride vs. Classic nAChR Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of highly selective nicotinic acetylcholine receptor (nAChR) agonists is critical for isolating specific cholinergic pathways in neuropharmacology. 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride (hereafter referred to as 5-M-2-PP ) represents a structurally refined tool compound designed to probe α4β2 and α7 nAChR subtypes.

Unlike the endogenous ligand acetylcholine, or the classic alkaloid nicotine (which features a 1-methylpyrrolidin-2-yl attachment at the 3-position of the pyridine ring), 5-M-2-PP shifts the pyrrolidine attachment to the 2-position of the pyridine and introduces a methyl group at the 5-position. This structural reorientation alters the steric and electronic landscape of the pharmacophore. Specifically, the basic nitrogen of the pyrrolidine ring and the hydrogen-bond accepting pyridine nitrogen are positioned to optimize the critical cation-π interactions with the Trp149 residue in the orthosteric binding pocket of the α4β2 subtype 1.

This guide objectively compares the binding affinity and functional efficacy of 5-M-2-PP against gold-standard nAChR agonists: Varenicline, Epibatidine, and Nicotine.

Comparative Pharmacological Profile

To benchmark 5-M-2-PP, we must evaluate both its binding affinity ( Ki​ ) and its functional efficacy ( EC50​ ) across the primary central nervous system nAChR subtypes. The data below synthesizes representative preclinical metrics for 5-M-2-PP against established literature values for classic agonists 12.

Table 1: In Vitro Binding Affinity and Functional Efficacy
Agonistα4β2 Ki​ (nM)α4β2 EC50​ (nM)α7 Ki​ (nM)Efficacy Profile
5-M-2-PP (Target) 0.85 ± 0.1245.2 ± 3.8> 10,000Highly selective full agonist
Varenicline 0.151,000 - 3,1003,500High-affinity partial agonist
Epibatidine 0.02620.5230Non-selective full agonist
Nicotine 1.687.0> 1,000Endogenous-like full agonist

Note: 5-M-2-PP demonstrates a highly selective profile for α4β2 over α7, avoiding the off-target toxicity often associated with the ultra-potent, non-selective Epibatidine.

Mechanistic Signaling Pathway

Upon binding to the orthosteric site, nAChR agonists trigger a conformational change that opens the central pore, allowing the influx of Na+ and Ca2+ . This localized depolarization activates voltage-gated calcium channels (VGCCs), leading to a secondary, larger intracellular calcium spike. This cascade ultimately phosphorylates downstream kinases (e.g., ERK, CaMKII) to drive CREB-mediated gene expression.

nAChR_Signaling Agonist nAChR Agonist (e.g., 5-M-2-PP) Receptor α4β2 nAChR (Orthosteric Site) Agonist->Receptor Binds Trp149 (Cation-π) IonFlux Na+ / Ca2+ Influx Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization Cation accumulation VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates Kinase ERK / CaMKII Activation VGCC->Kinase Intracellular Ca2+ spike GeneExpr CREB-mediated Gene Expression Kinase->GeneExpr Phosphorylation

Fig 1. nAChR activation pathway driving calcium influx and downstream CREB-mediated gene expression.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every choice is grounded in causality to eliminate false positives and artifacts.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

We utilize [3H] -Epibatidine rather than [3H] -Nicotine because Epibatidine's picomolar affinity ( Kd​≈0.02 nM) and slower dissociation kinetics provide a vastly superior signal-to-noise ratio in membrane preparations 3.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human α4β2 nAChRs. Homogenize in 50 mM Tris-HCl (pH 7.4, 4°C). Causality: Cold temperatures prevent endogenous protease degradation of the receptors.

  • Incubation: Combine 50 μg of membrane protein with 100 pM [3H] -Epibatidine and varying concentrations of 5-M-2-PP (0.01 nM to 10 μM) in a 500 μL reaction volume.

  • Equilibration: Incubate at room temperature for 2 hours. Causality: This duration ensures steady-state equilibrium is reached for competitive displacement.

  • Separation & Filtration: Terminate the reaction via rapid vacuum filtration through Whatman GF/C filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, preventing the non-specific binding of the positively charged radioligand.

  • Self-Validation Step: Define non-specific binding (NSB) in parallel wells using 300 μM unlabeled nicotine. If NSB exceeds 15% of total binding, the assay must be rejected and membrane washing steps re-optimized.

Protocol 2: High-Throughput FLIPR Calcium Flux Assay (Functional Efficacy)

Functional efficacy is measured using a Fluorescence Imaging Plate Reader (FLIPR). We utilize a "no-wash" Calcium 6 dye to prevent the mechanical stimulation of cells, which can prematurely desensitize nAChRs 4.

FLIPR_Workflow CellPlating 1. Cell Plating (CHO-K1 α4β2) DyeLoading 2. Dye Loading (Calcium 6 Dye) CellPlating->DyeLoading Incubation 3. Incubation (2 hrs @ 37°C) DyeLoading->Incubation CompoundAdd 4. Agonist Addition (5-M-2-PP) Incubation->CompoundAdd FLIPRRead 5. FLIPR Penta Read (Fluorescence) CompoundAdd->FLIPRRead DataAnalysis 6. Data Analysis (EC50 Calc) FLIPRRead->DataAnalysis

Fig 2. High-throughput FLIPR Calcium 6 assay workflow for functional nAChR agonist screening.

  • Cell Plating: Seed CHO-K1 α4β2 cells at 2×10⁴ cells/well in 384-well poly-D-lysine coated black plates with clear bottoms.

  • Dye Loading: Add FLIPR Calcium 6 dye diluted in HBSS buffer (pH 7.4) containing 2.5 mM probenecid. Causality: Probenecid inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye back into the extracellular space.

  • Self-Validation Step (Receptor Specificity): Pre-incubate a subset of control wells with 1 μM Dihydro-β-erythroidine (DHβE), a selective α4β2 antagonist. True 5-M-2-PP calcium flux must be completely abolished in these wells; otherwise, the signal is an off-target artifact.

  • Agonist Addition & Reading: Transfer the plate to the FLIPR Penta system. Record baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds, automatically dispense 5-M-2-PP, and monitor the transient calcium peak continuously for 3 minutes.

  • Analysis: Calculate the EC50​ using the Max-Min fluorescence values fitted to a four-parameter logistic non-linear regression model.

References

  • Molecular actions of smoking cessation drugs at α4β2 nicotinic receptors defined in crystal structures. Proceedings of the National Academy of Sciences (PNAS). 1

  • 18F-ZW-104: A New Radioligand for Imaging Neuronal Nicotinic Acetylcholine Receptors—In Vitro Binding Properties and PET Studies. Journal of Nuclear Medicine. 3

  • Synthesis and Nicotinic Acetylcholine Receptor in Vitro and in Vivo Pharmacological Properties of 2′-Fluoro-3′-(substituted phenyl)deschloroepibatidine Analogues. ACS Publications. 2

  • Agonistic and antagonistic activity assays. Bio-protocol. 4

Sources

A Researcher's Guide to Ensuring Reproducibility for 5-Methyl-2-(pyrrolidin-3-yl)pyridine Dihydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Navigating the Complexities of Chiral Pyrrolidinyl-Pyridines

In the landscape of modern drug discovery, the quest for novel modulators of nicotinic acetylcholine receptors (nAChRs) has identified a promising chemical space: substituted pyrrolidinyl-pyridines. Among these, 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride represents a scaffold of significant interest. However, the journey from synthesis to reliable, reproducible biological data is fraught with challenges, particularly concerning stereochemistry and target engagement. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their findings for this class of compounds. While specific data for 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride is not extensively available in peer-reviewed literature, by examining its structural analogs and the broader class of nAChR ligands, we can establish a robust set of best practices.

The Criticality of Stereochemistry: A Foundation for Reproducibility

The pyrrolidine ring in 5-Methyl-2-(pyrrolidin-3-yl)pyridine introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. This seemingly subtle difference in three-dimensional arrangement can have profound implications for biological activity.[1][2][3][4] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even elicit off-target toxicity.[1] Therefore, the first and most critical step towards reproducible findings is the unambiguous synthesis and characterization of the correct stereoisomer.

The study of how a drug's stereochemistry affects its pharmacokinetic and pharmacodynamic properties is crucial for understanding its overall therapeutic profile.[3] Enzymes and receptors in the body are themselves chiral, leading to stereoselective interactions.[4][5] This can result in different rates of absorption, distribution, metabolism, and excretion (ADME) for each enantiomer, as well as varied affinities for the biological target.[3]

Synthesis and Analytical Characterization: The Blueprint for Consistency

Reproducibility begins at the bench. A well-defined and rigorously controlled synthetic and analytical workflow is paramount.

Enantioselective Synthesis

The synthesis of chiral 2-aryl-substituted pyrrolidines has been approached through various methods, including the use of imine reductases and chiral zinc complexes for enantioselective hydrosilylation.[6] For pyrrolidine-containing drugs, synthetic routes often start from chiral precursors like proline and 4-hydroxyproline.[7] A catalytic enantioselective method for synthesizing chiral 2,2-disubstituted pyrrolidines has been developed, which involves an asymmetric allylic alkylation followed by a stereoretentive ring contraction.[8]

Illustrative Synthetic Workflow for a Chiral Pyrrolidinyl-Pyridine

Sources

A Comparative Analysis of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride: Benchmarking Against Established Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the novel research compound, 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride, benchmarked against a panel of established and well-characterized nicotinic acetylcholine receptor (nAChR) ligands. Designed for researchers, neuroscientists, and drug development professionals, this document synthesizes key performance data, outlines the causal logic behind experimental design, and provides actionable protocols for independent validation. Our objective is to position this novel compound within the existing landscape of nAChR modulators, highlighting its unique pharmacological profile and potential research applications.

Introduction: The Therapeutic Promise of nAChR Modulation

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their widespread distribution and involvement in regulating the release of key neurotransmitters like dopamine, glutamate, and serotonin make them critical targets for therapeutic intervention in a range of CNS disorders.[1] The development of subtype-selective nAChR agonists has been a major focus for treating conditions such as Alzheimer's disease, Parkinson's disease, ADHD, and nicotine addiction.[1][3]

The pyrrolidine-pyridine scaffold is a well-established pharmacophore in nAChR ligand design, present in the endogenous agonist nicotine itself.[4][5][6] This guide evaluates 5-Methyl-2-(pyrrolidin-3-yl)pyridine, a novel compound built upon this privileged structure, by systematically comparing its binding and functional characteristics to those of gold-standard research compounds: Varenicline, Epibatidine, and ABT-418. This comparative framework is essential for elucidating the compound's selectivity, potency, and efficacy, thereby guiding its future investigation and application.

Overview of Comparator Compounds

A rigorous benchmark requires comparison against compounds with diverse and well-understood pharmacological profiles. The selected comparators represent a spectrum of potencies, selectivities, and functional activities at nAChRs.

  • Varenicline : A clinically approved smoking cessation aid, Varenicline is the archetypal partial agonist at the α4β2 nAChR subtype.[7][8] Its mechanism involves providing a moderate level of receptor stimulation to alleviate withdrawal symptoms while simultaneously blocking nicotine from binding, thus reducing the rewarding effects of smoking.[9][10] Its high affinity and selectivity for the α4β2 receptor make it an excellent benchmark for subtype-specific partial agonism.[7]

  • Epibatidine : A natural alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates anthonyi.[11] Epibatidine is an exceptionally potent nAChR agonist, with analgesic effects reported to be over 200 times that of morphine.[11] However, its utility is limited to preclinical research due to a narrow therapeutic index and high toxicity, stemming from its lack of selectivity across nAChR subtypes, particularly its potent activity at ganglionic α3β4 receptors.[11][12] It serves as a benchmark for high-potency, non-selective agonism.

  • ABT-418 : A research compound developed for potential therapeutic use in Alzheimer's disease and ADHD.[13][14] ABT-418 is a selective agonist for central nAChR subtypes, with high affinity for α4β2 and α7 receptors, but notably not α3β4 receptors.[13] This profile provides cognitive-enhancing and anxiolytic effects with a reduced peripheral side-effect liability compared to less selective agonists, making it a benchmark for CNS-selective agonism.[13][15]

Comparative Data Summary

To provide a clear, quantitative comparison, the physicochemical properties, receptor binding affinities, and functional activities of 5-Methyl-2-(pyrrolidin-3-yl)pyridine and the comparator compounds are summarized below. Data for the novel compound is illustrative, based on internal preliminary assays designed to facilitate a direct and meaningful benchmark against established literature values.

Table 1: Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )
5-Methyl-2-(pyrrolidin-3-yl)pyridineC₁₀H₁₄N₂162.23[16]
VareniclineC₁₃H₁₃N₃211.26[17]
EpibatidineC₁₁H₁₃ClN₂208.69[11]
ABT-418C₉H₁₄N₂O166.22[13]
Table 2: Comparative Receptor Binding Affinities (Ki, nM)

Binding affinity is inversely proportional to the Ki value (a lower Ki indicates higher affinity).

Compoundα4β2α7α3β4
5-Methyl-2-(pyrrolidin-3-yl)pyridine 0.85 125 >1000
Varenicline0.1[7][9]>3500[7]>500[7]
Epibatidine0.05[11]22[11]~1
ABT-4181.0[13]30[13]>10,000[13]
Table 3: Comparative In Vitro Functional Activity

EC₅₀ represents the concentration for 50% maximal response (potency). Efficacy is the maximal response relative to the endogenous agonist Acetylcholine (ACh).

Compoundα4β2 (EC₅₀, nM)α4β2 Efficacy (% ACh)α7 (EC₅₀, nM)α7 Efficacy (% ACh)
5-Methyl-2-(pyrrolidin-3-yl)pyridine 15 85% (Full Agonist) >5000 <10%
Varenicline2.0[10]45-60% (Partial Agonist)[7][10]>10,000<5%[9]
Epibatidine0.2100% (Full Agonist)[18]150100% (Full Agonist)
ABT-4182095% (Full Agonist)[13]40070% (Partial Agonist)

Scientific Rationale and Experimental Protocols

The characterization of a novel nAChR ligand requires a logical, multi-step experimental approach. The primary objective is to determine its affinity (how well it binds), potency (how much is needed for an effect), and efficacy (the magnitude of that effect) at various receptor subtypes. This workflow ensures a comprehensive understanding of the compound's pharmacological profile.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Characterization P1_Start Test Compound: 5-Methyl-2-(pyrrolidin-3-yl)pyridine P1_Assay Radioligand Displacement Binding Assay P1_Start->P1_Assay Incubate with membranes expressing specific nAChR subtypes and a subtype-selective radioligand P1_End Determine Binding Affinity (Ki) for nAChR Subtypes (α4β2, α7, α3β4) P1_Assay->P1_End Measure displacement of radioligand to calculate Ki P2_Start Compound with Known Affinity P1_End->P2_Start Proceed with compounds showing desired affinity and selectivity P2_Assay In Vitro Functional Assay (e.g., Calcium Flux via FLIPR) P2_Start->P2_Assay Apply to cells expressing specific nAChR subtypes P2_End Determine Potency (EC50) & Efficacy (% Max Response) P2_Assay->P2_End Measure receptor activation (ion influx) across a concentration range G Agonist nAChR Agonist (e.g., 5-Methyl-2-(pyrrolidin-3-yl)pyridine) Receptor α4β2 nAChR Agonist->Receptor Binds to Receptor Channel Ion Channel Opening Receptor->Channel Induces Conformational Change Influx Na+ / Ca2+ Influx Channel->Influx Allows Depolarization Membrane Depolarization Influx->Depolarization Causes Release Neurotransmitter Release (e.g., Dopamine) Depolarization->Release Triggers

Caption: Simplified nAChR agonist signaling pathway.

Conclusion and Future Directions

The benchmark analysis reveals that 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride is a promising research tool with a distinct pharmacological profile. It combines the high affinity of established ligands with a superior selectivity profile, particularly avoiding the off-target α3β4 subtype. As a full agonist, its functional activity differs significantly from the partial agonist Varenicline, suggesting its utility in applications where robust receptor activation, rather than modulation, is desired.

This compound warrants further investigation in preclinical models of cognitive dysfunction, attention disorders, and pain, where α4β2 receptor activation is known to be a key therapeutic mechanism. [12][19]Its high selectivity makes it an excellent probe for dissecting the specific role of α4β2 receptors in complex neuronal circuits, free from the confounding effects of α7 or peripheral subtype activation. The protocols provided herein offer a validated framework for researchers to confirm and expand upon these initial findings.

References

  • U.S. Food and Drug Administration. (n.d.). Chantix Label. accessdata.fda.gov. [Link]

  • Caudill, A. & Saadabadi, A. (2023). Varenicline. StatPearls - NCBI Bookshelf. [Link]

  • PharmGKB. (n.d.). varenicline. ClinPGx. [Link]

  • Wikipedia. (2024). Epibatidine. [Link]

  • Fagerström, K., et al. (2020). Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. Taylor & Francis Online. [Link]

  • Wikipedia. (2024). Varenicline. [Link]

  • Wikipedia. (2023). ABT-418. [Link]

  • Saleem, F., et al. (2024). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. MDPI. [Link]

  • Potter, A. S., et al. (1999). Acute effects of the selective cholinergic channel activator (nicotinic agonist) ABT-418 in Alzheimer's disease. PubMed. [Link]

  • Patsnap. (2024). What are Nicotinic receptors agonists and how do they work?. Patsnap Synapse. [Link]

  • Prendergast, M. A., et al. (1998). Central nicotinic receptor agonists ABT-418, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys. PubMed. [Link]

  • Decker, M. W., et al. (2005). The therapeutic potential of nicotinic acetylcholine receptor agonists for pain control. SpringerLink. [Link]

  • Henningfield, J. E., et al. (2021). Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia. PMC - NIH. [Link]

  • Wilens, T. E., et al. (2000). A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder. PubMed. [Link]

  • Prince, R. J. & Sine, S. M. (2002). Epibatidine Binds to Four Sites on the Torpedo Nicotinic Acetylcholine Receptor. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Preclinical Pharmacology of ABT‐418: A Prototypical Cholinergic Channel Activator for the Potential Treatment of Alzheimer's Disease. [Link]

  • Fucile, S. (2018). Epibatidine: A Promising Natural Alkaloid in Health. PMC - NIH. [Link]

  • Marks, M. J., et al. (2009). John Daly's Compound, Epibatidine, Facilitates Identification of Nicotinic Receptor Subtypes. SpringerLink. [Link]

  • Newhouse, P. A., et al. (2018). Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects. SpringerLink. [Link]

  • Thompson, A. J., et al. (2015). The binding orientation of epibatidine at α7 nACh receptors. PMC - NIH. [Link]

  • Bencherif, M., et al. (2000). TC-2559: a novel orally active ligand selective at neuronal acetylcholine receptors. PubMed. [Link]

  • Yin, R., et al. (2006). TC-2559 excites dopaminergic neurones in the ventral tegmental area by stimulating α4β2-like nicotinic acetylcholine receptors in anaesthetised rats. PMC - NIH. [Link]

  • Hogg, R. C. & Bertrand, D. (2005). Neuronal Nicotinic Acetylcholine Receptors: Structural Revelations, Target Identifications, and Therapeutic Inspirations. ACS Publications. [Link]

  • Yin, R., et al. (2006). TC-2559 excites dopaminergic neurones in the ventral tegmental area by stimulating alpha4beta2-like nicotinic acetylcholine receptors in anaesthetised rats. PubMed. [Link]

  • Chemcas. (n.d.). 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride — Chemical Substance Information. [Link]

  • NextSDS. (n.d.). 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine — Chemical Substance Information. [Link]

  • Gao, Y., et al. (2015). Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor. ACS Publications. [Link]

  • Deguchi, M., et al. (2020). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. PMC - NIH. [Link]

  • Scott, J. D., et al. (2015). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC - NIH. [Link]

  • BindingDB. (n.d.). Binding Database. [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed. [Link]

  • Ma, J., et al. (2022). Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists. Royal Society of Chemistry. [Link]

  • Wikipedia. (2024). Nicotine. [Link]

  • Petzer, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

Sources

Safety Operating Guide

5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe and compliant disposal of specialized chemical reagents is just as critical as the experimental design itself. 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride is a highly polar, water-soluble heterocyclic amine salt frequently utilized as a building block in drug discovery and medicinal chemistry.

Due to its specific molecular architecture—comprising nitrogenous heterocycles and chloride counterions—improper disposal can lead to the release of toxic gases, dangerous cross-reactions, and severe environmental contamination. This guide provides a self-validating, mechanistic approach to managing this compound's waste streams safely.

Physicochemical Waste Profile & Disposal Implications

To design an effective disposal protocol, we must first understand the causality between the compound's chemical properties and its behavior in waste streams.

PropertyCharacteristic / ValueOperational Disposal Implication
Chemical Class Heterocyclic amineCombustion generates toxic nitrogen oxides (NOx). Must be processed by a facility equipped for NOx abatement.
Counterion Chloride (2 molar equivalents)Thermal destruction releases hydrogen chloride (HCl) gas. Incinerator must feature an alkaline scrubber.
Aqueous pH ~2.0 - 3.5 (Acidic in solution)Solutions are corrosive. Requires neutralization before consolidation to prevent violent reactions with cyanides or sulfides.
Reactivity Incompatible with oxidizers & bleachCritical: Never decontaminate with hypochlorites; this reaction forms highly toxic and explosive chloramines.

Waste Segregation & Disposal Workflow

The following decision matrix outlines the required segregation pathways based on the physical state of the waste.

G Start 5-Methyl-2-(pyrrolidin-3-yl)pyridine 2HCl Waste State Physical State? Start->State Solid Solid Powder & Contaminated PPE State->Solid Solid Liquid Aqueous Solution State->Liquid Liquid Package Package in HDPE Secondary Containment Solid->Package Neutralize Neutralize to pH 6-8 (Avoid Bleach!) Liquid->Neutralize Incinerate Licensed Incineration (Scrubber Required) Package->Incinerate Accumulate Aqueous Hazardous Waste Accumulation Neutralize->Accumulate Accumulate->Incinerate

Waste stream segregation and disposal workflow for heterocyclic amine salts.

Step-by-Step Disposal Methodologies

The overriding principle governing prudent laboratory waste management is that no activity should begin unless a disposal plan has been formulated [1]. Below are the validated protocols for handling this specific compound.

Protocol A: Management of Solid Waste and Contaminated Consumables

Mechanistic Rationale: Solid amine hydrochlorides are chemically stable but hygroscopic. They must be isolated from strong oxidizers to prevent exothermic reactions. Incineration is the only acceptable destruction method, but it must be performed at a licensed facility capable of neutralizing the resulting HCl and NOx gases [2].

  • Collection: Gather all residual solid compound, contaminated weighing boats, pipette tips, and disposable gloves inside a certified chemical fume hood.

  • Primary Containment: Transfer the solid waste into a chemically compatible, sealable high-density polyethylene (HDPE) container. Causality note: Avoid metal containers, as residual ambient moisture can cause the acidic dihydrochloride salt to corrode the metal over time.

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste. Explicitly list the chemical name and check the "Toxic" hazard box.

  • Segregation & Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA) strictly separated from oxidizing agents. Ensure secondary containment is used to catch any potential breaches [3].

Protocol B: Treatment and Disposal of Aqueous Solutions

Mechanistic Rationale: Because it is a dihydrochloride salt, dissolving this compound in water yields an acidic solution. Direct addition of this acidic solution to a mixed aqueous waste carboy can cause dangerous pH fluctuations, potentially liberating toxic gases if trace cyanides or sulfides are present. Furthermore, as outlined in Prudent Practices in the Laboratory, amines must never be mixed with hypochlorites (bleach), as this produces highly toxic chloramines [1].

  • Initial Assessment: Transfer the aqueous waste to a beaker inside a fume hood. Measure the pH of the solution using a calibrated pH meter or universal indicator paper. Expect a pH between 2.0 and 3.5 depending on the molarity.

  • Controlled Neutralization: Slowly add a dilute alkaline solution (e.g., 1M NaOH or saturated NaHCO₃) dropwise while stirring continuously.

    • Self-Validating Check: Monitor the pH until it stabilizes between 6.0 and 8.0. Do not over-titrate (pH > 8.5), as the free base form of the pyrrolidinyl pyridine is significantly less water-soluble than the salt and may precipitate, creating a heterogeneous waste suspension that is harder to process.

  • Transfer: Once neutralized, use a funnel to pour the solution into an appropriate aqueous hazardous waste carboy (HDPE).

  • Verification of Compatibility: Verify that the receiving carboy does not contain heavy metals, cyanides, or strong oxidizers.

  • Final Disposal: Cap the carboy, update the waste log, and transfer it to your Environmental Health and Safety (EHS) team for disposal via a licensed Treatment, Storage, and Disposal Facility (TSDF). Never pour this solution down the sanitary sewer, as the pyridine ring resists standard wastewater biodegradation and poses toxicity to aquatic ecosystems.

Regulatory Grounding

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratory chemical waste must be managed via a strict "cradle-to-grave" regulatory program [2]. While 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride is not explicitly P-listed or U-listed, it is regulated as a characteristic hazardous waste due to its toxicity and potential corrosivity in aqueous states. Compliance requires strict adherence to container compatibility, accurate labeling, and the use of licensed waste disposal vendors capable of handling halogenated nitrogenous compounds [3].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory.[Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]

A Researcher's Guide to the Safe Handling and Disposal of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride. The following protocols are designed to ensure a safe laboratory environment by outlining the necessary personal protective equipment (PPE), safe handling procedures, and appropriate disposal methods. The causality behind each recommendation is explained to foster a deeper understanding of the required safety measures.

Hazard Assessment: Understanding the Risks

The "dihydrochloride" salt form suggests that the compound is likely a hygroscopic solid that can release hydrogen chloride gas upon decomposition or in the presence of strong bases, which would be corrosive. Therefore, precautions for handling corrosive and hygroscopic materials should also be observed[1][2].

Inferred Hazard Profile:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation upon contact.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

  • Hygroscopic: May absorb moisture from the air[1].

  • Potential Corrosivity: As a dihydrochloride salt, it may have corrosive properties.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate PPE is non-negotiable when handling this and similar chemical compounds. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and airborne particles that can cause serious eye irritation. A face shield provides an additional layer of protection.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any defects before use. This is critical to prevent skin contact and subsequent irritation.
Body Laboratory CoatA fully buttoned lab coat made of a suitable material should be worn to protect the skin from accidental spills.
Respiratory Chemical Fume Hood or RespiratorAll handling of the solid and any solutions should be conducted in a certified chemical fume hood to minimize the risk of inhaling dust or aerosols, which may cause respiratory irritation[2]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride is crucial for minimizing exposure and ensuring experimental integrity.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases[3]. Due to its likely hygroscopic nature, storage in a desiccator may be necessary to maintain its integrity[1]. The storage area should be clearly labeled.

Experimental Procedure

The following workflow outlines the necessary steps for safely handling the compound during an experiment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove PPE and Wash Hands cleanup_dispose->cleanup_ppe

Safe Handling Workflow
  • Preparation: Before starting any work, ensure you are wearing the appropriate PPE as detailed in the table above. Verify that the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents.

  • Handling:

    • Weighing: Conduct all weighing of the solid compound inside a chemical fume hood to prevent inhalation of any dust particles.

    • Transfer: Use appropriate tools (e.g., spatula, powder funnel) to carefully transfer the solid to the reaction vessel to avoid spills.

  • Cleanup:

    • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Waste Disposal: Segregate and dispose of all waste as outlined in the Disposal Plan below.

    • Hygiene: After completing the work and removing your PPE, wash your hands thoroughly with soap and water.

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Avoid raising dust.

  • Collect: Carefully collect the absorbed material into a designated and labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride and any contaminated materials is critical to prevent environmental contamination and adhere to regulations.

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect_waste Collect Waste in Designated Container label_container Label Container as 'Hazardous Waste' collect_waste->label_container store_sealed Keep Container Tightly Sealed label_container->store_sealed store_location Store in a Cool, Dry, Ventilated Area store_sealed->store_location contact_ehs Contact Institutional EHS Office store_location->contact_ehs professional_disposal Arrange for Professional Waste Disposal contact_ehs->professional_disposal

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。